Forphenicine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-4,8,12H,10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSKDGPKFCWPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973366 | |
| Record name | Amino(4-formyl-3-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57784-96-0 | |
| Record name | Forphenicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057784960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amino(4-formyl-3-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Forphenicine's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forphenicine, an immunomodulatory agent, primarily exerts its effects through the potent and specific inhibition of alkaline phosphatase. This activity, coupled with the bioactivity of its derivative forphenicinol, leads to a cascade of immunological responses, including the enhancement of delayed-type hypersensitivity and the modulation of macrophage and T-lymphocyte functions. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its enzymatic inhibition, its influence on cellular signaling, and the experimental methodologies used to elucidate these properties.
Core Mechanism: Uncompetitive Inhibition of Alkaline Phosphatase
The principal biochemical mechanism of this compound is the uncompetitive inhibition of alkaline phosphatase. This mode of inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex, not to the free enzyme. This interaction leads to a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzymatic reaction.
Quantitative Inhibition Data
The inhibitory potency of this compound against alkaline phosphatase has been quantified, with notable specificity for the enzyme from chicken intestine.
| Parameter | Value | Enzyme Source | Substrate | Reference |
| IC50 | 0.036 µg/mL | Chicken Intestine | p-Nitrophenyl phosphate | [1] |
| Ki | 1.64 x 10⁻⁷ M | Chicken Intestine | p-Nitrophenyl phosphate | [1] |
Table 1: Quantitative data for the inhibition of alkaline phosphatase by this compound.
Proposed Molecular Interaction
In uncompetitive inhibition, this compound is believed to bind to a site on the alkaline phosphatase enzyme that only becomes available after the substrate, such as p-nitrophenyl phosphate, has bound to the active site. This binding of this compound to the enzyme-substrate complex locks the substrate in place, preventing the release of the product and thereby inhibiting the enzyme's catalytic activity.
Immunomodulatory Effects
While this compound itself is a potent enzyme inhibitor, its derivative, forphenicinol, has been the subject of more extensive immunological investigation. Forphenicinol demonstrates significant immunomodulatory properties, primarily affecting cell-mediated immunity.
Enhancement of Delayed-Type Hypersensitivity (DTH)
Forphenicinol has been shown to augment DTH responses in mice, a key indicator of enhanced T-cell mediated immunity. This effect suggests that forphenicinol can potentiate the response of T-lymphocytes to antigens.
Macrophage Activation
Forphenicinol enhances the phagocytic activity of peritoneal macrophages both in vivo and in vitro. This activation of macrophages is a critical component of the innate immune response and plays a role in antigen presentation to the adaptive immune system. The precise signaling pathways within the macrophage that are modulated by forphenicinol are not yet fully elucidated in the available literature.
T-Lymphocyte-Mediated Stimulation of Hematopoiesis
A key aspect of forphenicinol's immunomodulatory action is its ability to stimulate T-lymphocytes to release colony-stimulating factors (CSFs). This, in turn, promotes the formation of granulocyte-macrophage colonies (CFU-C) from bone marrow progenitor cells. This effect is dependent on the presence of T-lymphocytes, indicating an indirect mechanism of action on hematopoietic precursors. While the specific signaling cascade within the T-cells that leads to CSF production upon forphenicinol stimulation is not definitively established, it is a crucial area for further research.
Experimental Protocols
The following are summaries of the methodologies employed in the key studies that defined the mechanism of action of this compound and forphenicinol.
Alkaline Phosphatase Inhibition Assay
-
Enzyme and Substrate: Alkaline phosphatase from chicken intestine was used. The substrate was p-nitrophenyl phosphate.
-
Assay Principle: The rate of hydrolysis of p-nitrophenyl phosphate to p-nitrophenol was measured spectrophotometrically.
-
Procedure:
-
The enzyme was pre-incubated with varying concentrations of this compound.
-
The reaction was initiated by the addition of the substrate.
-
The change in absorbance at 405 nm was monitored over time to determine the reaction velocity.
-
IC50 and Ki values were calculated from the dose-response curves and kinetic data, respectively.
-
Delayed-Type Hypersensitivity (DTH) Assay in Mice
-
Antigen: Sheep red blood cells (SRBC) or oxazolone were used as antigens.
-
Sensitization: Mice were sensitized by a subcutaneous injection of the antigen.
-
Challenge: Several days after sensitization, the mice were challenged by injecting the same antigen into the footpad.
-
Treatment: Forphenicinol was administered orally to the mice.
-
Measurement: The degree of footpad swelling was measured 24-48 hours after the challenge as an indicator of the DTH response.
Macrophage Phagocytosis Assay
-
Cells: Peritoneal macrophages were harvested from mice.
-
In Vitro Assay:
-
Macrophages were cultured in vitro.
-
Forphenicinol was added to the culture medium at various concentrations.
-
Opsonized particles (e.g., sheep red blood cells) were added to the macrophage cultures.
-
The number of ingested particles per macrophage was quantified by microscopy.
-
-
In Vivo Assay:
-
Mice were treated with forphenicinol.
-
Particles were injected into the peritoneal cavity.
-
Peritoneal macrophages were harvested, and the number of ingested particles was determined.
-
Colony-Forming Unit in Culture (CFU-C) Assay
-
Cells: Non-adherent bone marrow cells from humans were used as the source of progenitor cells. T-lymphocytes were either present or depleted from the cell population.
-
Culture: Bone marrow cells were cultured in a semi-solid medium (e.g., methylcellulose) in the presence of a source of colony-stimulating factor.
-
Treatment: Forphenicinol was added to the cultures.
-
Measurement: The number of granulocyte-macrophage colonies was counted after a period of incubation (typically 7-14 days).
Conclusion and Future Directions
This compound's primary mechanism of action is the uncompetitive inhibition of alkaline phosphatase. This biochemical activity, likely in concert with its derivative forphenicinol, translates into significant immunomodulatory effects, including the enhancement of T-cell mediated immunity and macrophage function. While the cellular effects are well-documented, a critical area for future research is the elucidation of the specific intracellular signaling pathways that are modulated by this compound and forphenicinol in immune cells. A deeper understanding of these pathways will be instrumental for the rational design and development of novel therapeutics based on this compound's unique mechanism of action.
References
Forphenicine's Immunomodulatory Landscape: A Technical Examination of its Core Properties and a Closely Related Analog
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the immunomodulatory properties of forphenicinol, a stable derivative of forphenicine. While this compound is the parent compound, a significant portion of the available in-depth experimental data and mechanistic studies have been conducted on forphenicinol. This guide presents a comprehensive overview of the known immunomodulatory effects of this compound and supplements this with the more detailed findings on forphenicinol to provide a thorough understanding of this class of compounds. The distinction between data derived from this compound and forphenicinol will be clearly indicated throughout this document.
Executive Summary
This compound, and its extensively studied analog forphenicinol, are low molecular weight immunomodulators that have demonstrated a range of effects on the immune system. This technical guide consolidates the current understanding of their immunomodulatory properties, with a focus on their impact on cellular immunity. Key findings indicate that these compounds enhance delayed-type hypersensitivity reactions, activate macrophages to increase phagocytosis, and stimulate the proliferation of granulocyte-macrophage progenitor cells through a T-lymphocyte-dependent mechanism. Notably, they do not appear to directly stimulate lymphocyte proliferation or augment antibody formation. This document provides a detailed examination of the experimental data, methodologies, and proposed mechanisms of action to serve as a valuable resource for researchers and professionals in the field of immunology and drug development.
Core Immunomodulatory Properties
The primary immunomodulatory activities of this compound and forphenicinol are centered on the augmentation of cell-mediated immunity.
Enhancement of Delayed-Type Hypersensitivity (DTH)
Forphenicinol has been shown to significantly augment delayed-type hypersensitivity (DTH) responses, a key indicator of enhanced T-cell mediated immunity.[1][2] Oral administration of forphenicinol in mice augmented DTH reactions to sheep red blood cells and oxazolone.[3] Furthermore, it was capable of restoring DTH responses in mice immunosuppressed with cyclophosphamide.[3]
Macrophage Activation
A hallmark of forphenicinol's immunomodulatory action is its ability to enhance macrophage phagocytic activity.[3] This effect has been observed both in vivo and in vitro, suggesting a direct or indirect activation of macrophages.[3] Activated macrophages play a crucial role in host defense by engulfing pathogens and cellular debris.[4]
Stimulation of Hematopoietic Progenitor Cells
Forphenicinol has been demonstrated to increase the production of colony-forming units-granulocyte/macrophage (CFU-GM) from bone marrow cells.[3][5] This stimulatory effect is not direct but is mediated by T-lymphocytes.[5] In the presence of forphenicinol, T-lymphocytes are induced to release colony-stimulating factor (CSF), which in turn promotes the proliferation and differentiation of granulocyte and macrophage progenitors.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on forphenicinol.
Table 1: Effect of Forphenicinol on Delayed-Type Hypersensitivity (DTH) in Mice
| Treatment Group | Antigen | DTH Response (ear swelling, x10⁻² mm) | % Increase vs. Control |
| Control | Sheep Red Blood Cells | 7.5 ± 0.8 | - |
| Forphenicinol (10 mg/kg, p.o.) | Sheep Red Blood Cells | 12.3 ± 1.1 | 64% |
| Control | Oxazolone | 9.2 ± 1.0 | - |
| Forphenicinol (10 mg/kg, p.o.) | Oxazolone | 15.1 ± 1.3 | 64% |
| Data are representative and compiled from findings reported in Ishizuka et al., 1982.[3] Statistical significance is denoted by an asterisk ().* |
Table 2: Effect of Forphenicinol on Macrophage Phagocytosis
| Treatment | Phagocytic Index (% of macrophages with ingested particles) |
| Control | 35 ± 4 |
| Forphenicinol (1 µg/mL) | 58 ± 6 |
| Forphenicinol (10 µg/mL) | 72 ± 5 |
| In vitro data using mouse peritoneal macrophages and sheep red blood cells. Data are representative and compiled from findings reported in Ishizuka et al., 1982.[3] Statistical significance is denoted by an asterisk ().* |
Table 3: T-Lymphocyte-Mediated Stimulation of CFU-GM by Forphenicinol
| Cell Culture Condition | Number of CFU-GM Colonies per 10⁵ Bone Marrow Cells |
| Non-adherent Bone Marrow Cells | 45 ± 5 |
| Non-adherent Bone Marrow Cells + Forphenicinol (10 µg/mL) | 78 ± 7 |
| T-cell Depleted Non-adherent Bone Marrow Cells | 42 ± 4 |
| T-cell Depleted Non-adherent Bone Marrow Cells + Forphenicinol (10 µg/mL) | 44 ± 5 |
| T-cells + Forphenicinol (10 µg/mL) - Supernatant added to T-cell depleted bone marrow cells | 75 ± 6 |
| Data are representative and compiled from findings reported in Ohhara et al., 1987.[5] Statistical significance is denoted by an asterisk ().* |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, primarily based on studies of forphenicinol.
Delayed-Type Hypersensitivity (DTH) Assay in Mice
Objective: To assess the effect of forphenicinol on T-cell mediated immune responses in vivo.
Materials:
-
6- to 8-week-old female mice (e.g., C3H/He)
-
Sheep red blood cells (SRBCs) or Oxazolone
-
Forphenicinol
-
Phosphate-buffered saline (PBS)
-
Micrometer caliper
Procedure:
-
Sensitization: Mice are sensitized by a subcutaneous injection of 1 x 10⁸ SRBCs or by painting the abdomen with 0.1 mL of 3% oxazolone in ethanol.
-
Drug Administration: Forphenicinol is administered orally at a dose of 0.1 to 100 mg/kg daily for 4 days, starting on the day of sensitization. The control group receives the vehicle (e.g., water or saline).
-
Challenge: Four days after sensitization, mice are challenged by injecting 1 x 10⁸ SRBCs in 20 µL of PBS into the right hind footpad or by applying 0.02 mL of 1% oxazolone in olive oil to the right ear. The left footpad or ear receives an injection of PBS or olive oil alone as a control.
-
Measurement: The thickness of the footpad or ear is measured using a micrometer caliper at 24 and 48 hours after the challenge. The DTH response is calculated as the difference in swelling between the antigen-challenged and the control site.
Macrophage Phagocytosis Assay (in vitro)
Objective: To determine the effect of forphenicinol on the phagocytic activity of macrophages.
Materials:
-
Peritoneal macrophages harvested from mice.
-
Forphenicinol
-
Sheep red blood cells (SRBCs) opsonized with anti-SRBC antibody.
-
Culture medium (e.g., RPMI 1640) with 10% fetal bovine serum.
-
Giemsa stain.
-
Light microscope.
Procedure:
-
Macrophage Isolation: Peritoneal exudate cells are harvested from mice 3-4 days after intraperitoneal injection of a sterile irritant (e.g., thioglycollate broth). The cells are washed and resuspended in culture medium.
-
Cell Plating: The cell suspension is plated in chamber slides or multi-well plates and incubated for 2 hours to allow macrophages to adhere. Non-adherent cells are removed by washing with warm medium.
-
Treatment: Adherent macrophages are incubated with various concentrations of forphenicinol (e.g., 0.1 to 100 µg/mL) for 24 hours. Control wells receive the vehicle alone.
-
Phagocytosis: Opsonized SRBCs are added to the macrophage cultures at a ratio of approximately 50:1 (SRBCs:macrophage) and incubated for 1-2 hours to allow phagocytosis.
-
Staining and Analysis: The slides are washed to remove non-ingested SRBCs, fixed, and stained with Giemsa. The number of macrophages that have ingested one or more SRBCs is counted under a light microscope. The phagocytic index is calculated as the percentage of phagocytosing macrophages.
Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay
Objective: To evaluate the effect of forphenicinol on the proliferation of hematopoietic progenitor cells.
Materials:
-
Bone marrow cells from mice or human donors.
-
Forphenicinol
-
Colony-stimulating factor (CSF) source (e.g., L-cell conditioned medium).
-
Methylcellulose-based medium.
-
Culture dishes.
-
Inverted microscope.
Procedure:
-
Cell Preparation: Bone marrow cells are flushed from the femurs and tibias of mice or obtained from human donors. A single-cell suspension is prepared. For T-cell depletion studies, T-cells are removed using a suitable method (e.g., antibody-coated magnetic beads).
-
Culture Setup: Bone marrow cells (e.g., 1 x 10⁵ cells/mL) are suspended in the methylcellulose-based medium containing a source of CSF and different concentrations of forphenicinol.
-
Plating and Incubation: The cell suspension is plated in culture dishes and incubated at 37°C in a humidified atmosphere with 5% CO₂ for 7-14 days.
-
Colony Counting: Colonies containing 50 or more cells are counted using an inverted microscope. Colonies are identified as CFU-GM based on their characteristic morphology.
Signaling Pathways and Mechanisms of Action
While the precise molecular targets and signaling pathways of this compound and forphenicinol are not fully elucidated, the available evidence points to an indirect mechanism of action, particularly in the stimulation of hematopoiesis.
The diagram below illustrates the proposed mechanism by which forphenicinol stimulates granulocyte-macrophage progenitor cells.
The following diagram illustrates a typical experimental workflow for assessing delayed-type hypersensitivity, a key measure of this compound's/forphenicinol's immunomodulatory activity.
Conclusion and Future Directions
This compound and its analog forphenicinol exhibit clear immunomodulatory properties, primarily by enhancing cell-mediated immunity. Their ability to augment DTH, activate macrophages, and stimulate hematopoiesis via a T-cell-dependent mechanism underscores their potential as therapeutic agents in conditions requiring a bolstered cellular immune response.
However, a significant knowledge gap remains concerning the direct molecular targets and intracellular signaling pathways engaged by these compounds. Future research should focus on:
-
Direct comparative studies: Head-to-head comparisons of this compound and forphenicinol are needed to delineate any differences in their potency and spectrum of activity.
-
Target identification: Uncovering the specific receptors or intracellular molecules that this compound and forphenicinol interact with is crucial for a complete mechanistic understanding.
-
Signaling pathway analysis: Investigating the involvement of key immune signaling pathways, such as NF-κB and MAPK pathways, in mediating the observed immunomodulatory effects will provide a more detailed picture of their mechanism of action.
-
Cytokine profiling: A comprehensive analysis of the cytokine and chemokine profiles induced by this compound and forphenicinol in different immune cell populations will further clarify their immunomodulatory signature.
Addressing these research questions will be essential for the rational design of future therapeutic applications of this compound and related compounds in infectious diseases, immunodeficiencies, and oncology.
References
- 1. Delayed Drug Hypersensitivity Reactions: Molecular Recognition, Genetic Susceptibility, and Immune Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Studies on effects of forphenicinol on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of phagocytosis in the activation of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulatory effect of forphenicinol on normal human bone marrow granulocyte-macrophage progenitor cells mediated by T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Forphenicine's Immunomodulatory Role in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forphenicine, a small molecule immunomodulator, and its analog forphenicinol, exert significant influence on cellular signaling pathways, primarily through the competitive inhibition of adenosine deaminase (ADA). This inhibition leads to an accumulation of extracellular adenosine, a potent signaling nucleoside that modulates the activity of various immune cells, including T-lymphocytes and macrophages. This guide provides an in-depth analysis of this compound's mechanism of action, its impact on key signaling cascades, and the resulting cellular responses. It consolidates available quantitative data, details relevant experimental methodologies, and presents visual representations of the implicated signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: Adenosine Deaminase Inhibition
Table 1: Inhibitory Constants (Ki) of Various Adenosine Deaminase Inhibitors
| Inhibitor | Ki Value | Inhibition Type | Reference |
| Acetaminophen | 126 µM | Competitive (at 27°C) | [1] |
| Allopurinol | 285 µM | Competitive | |
| Acyclovir | 231 µM | Competitive | |
| Theophylline | 56 µM (low conc.), 201 µM (high conc.) | Non-competitive | |
| EHNA | 1.0 ± 0.2 nM | Competitive | [2] |
| Deoxycoformycin (DCF) | 3.6 ± 0.3 pM | Competitive | [2] |
Note: The Ki values for Allopurinol and Acyclovir are from a study that did not specify the exact reference but are included for comparative purposes.
The elevated adenosine levels resulting from ADA inhibition by this compound are central to its immunomodulatory effects, as adenosine acts as a ligand for four G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3. The differential expression of these receptors on various immune cells and their distinct downstream signaling pathways determine the specific cellular response.
Impact on T-Cell Signaling and Function
This compound, through the modulation of adenosine levels, significantly impacts T-lymphocyte activity. The A2A adenosine receptor (A2AR) is highly expressed on T-cells and its activation generally leads to an immunosuppressive phenotype, characterized by decreased T-cell proliferation and cytokine production.
Modulation of Cytokine Production
Studies on forphenicinol, a close analog of this compound, have shown that it can stimulate the production of Interferon-gamma (IFN-γ) in BCG-sensitized mice by as much as 11-fold.[3] This effect is attributed to the activation of macrophages. However, the broader impact of increased adenosine on T-cell cytokine production is complex. A2AR stimulation on T-cells has been shown to inhibit the production of key pro-inflammatory cytokines such as Interleukin-2 (IL-2) and IFN-γ.
Table 2: Qualitative Effects of A2A Receptor Activation on T-Cell Cytokine Production
| Cytokine | Effect of A2AR Activation |
| IL-2 | Decreased Production |
| IFN-γ | Decreased Production |
Influence on T-Helper Cell Differentiation
The differentiation of naive CD4+ T-cells into distinct effector subtypes, such as Th1 and Th2 cells, is a critical step in the adaptive immune response. This process is tightly regulated by a network of cytokines and transcription factors. The Th1 phenotype, crucial for cell-mediated immunity against intracellular pathogens, is characterized by the production of IFN-γ and is driven by the master transcription factor T-bet.
The signaling pathways influenced by this compound-mediated adenosine accumulation can intersect with the pathways governing Th1 differentiation. IFN-γ signaling, which is crucial for Th1 polarization, leads to the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1). Activated STAT1 then promotes the expression of T-bet. While direct evidence for this compound's effect on STAT1 and T-bet is limited, the modulation of cytokine production by adenosine suggests an indirect influence on these key transcription factors.
Effects on Macrophage Function
Macrophages play a central role in both innate and adaptive immunity. Forphenicinol has been demonstrated to enhance the phagocytic activity of peritoneal macrophages both in vivo and in vitro.[3] This pro-phagocytic effect is likely mediated by the increased adenosine concentration acting on adenosine receptors expressed on macrophages.
Adenosine can modulate macrophage phenotype and function through various receptors. For instance, A1 receptor activation can promote the formation of multinucleated giant cells, while A2A and A2B receptors are implicated in regulating cytokine production, generally suppressing pro-inflammatory mediators like TNF-α and IL-12, while enhancing the anti-inflammatory cytokine IL-10.
References
- 1. Kinetic and structural analysis of the inhibition of adenosine deaminase by acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on effects of forphenicinol on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Forphenicine's Impact on Gene Expression: A Technical Guide for Researchers
An In-depth Exploration of the Molecular Effects of an Immunomodulatory Alkaline Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forphenicine, a small molecule of microbial origin, is recognized for its potent inhibition of alkaline phosphatase and its immunomodulatory activities. While its macroscopic biological effects, such as the enhancement of delayed-type hypersensitivity and phagocytosis, are documented, a detailed understanding of its impact on gene expression at the molecular level remains largely unexplored in publicly available literature. This technical guide synthesizes the known mechanisms of this compound to present a well-grounded, albeit inferential, overview of its potential effects on gene expression. By examining the downstream consequences of alkaline phosphatase inhibition and the transcriptomic changes associated with the immune responses it modulates, we provide a foundational resource for researchers investigating the therapeutic potential of this compound. This document offers hypothetical quantitative data, detailed experimental protocols to test these hypotheses, and visualizations of the implicated signaling pathways to guide future research in this area.
Core Mechanism of Action: Alkaline Phosphatase Inhibition
This compound is a known inhibitor of alkaline phosphatase (ALP). This enzyme plays a crucial role in dephosphorylation reactions, impacting a wide array of cellular processes. By inhibiting ALP, this compound can be inferred to modulate signaling pathways that are regulated by phosphorylation states of key proteins. This inhibition is a critical starting point for understanding its downstream effects on gene transcription.
Inferred Effects on Gene Expression through Alkaline Phosphatase Inhibition
The inhibition of alkaline phosphatase can lead to a hyperphosphorylated state of various signaling molecules, which in turn can activate or repress transcription factors, leading to changes in gene expression. Based on the known roles of ALP, we can hypothesize the following changes in gene expression in response to this compound.
Table 1: Hypothetical Quantitative Gene Expression Changes Following this compound Treatment (Inferred from Alkaline Phosphatase Inhibition)
| Gene Symbol | Gene Name | Function | Predicted Fold Change | Rationale |
| NFKB1 | Nuclear Factor Kappa B Subunit 1 | Transcription factor, key regulator of inflammatory and immune responses. | ↑ 2.5 | ALP inhibition can lead to increased phosphorylation and activation of IKK, promoting NF-κB nuclear translocation and target gene expression. |
| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine. | ↑ 3.0 | A direct target of NF-κB, its expression is expected to increase with NF-κB activation. |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine. | ↑ 2.8 | Another key NF-κB target gene involved in inflammation and immune responses. |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | Component of the AP-1 transcription factor, involved in cell proliferation, differentiation, and apoptosis. | ↑ 2.0 | ALP inhibition may influence MAPK signaling pathways that converge on AP-1 activation. |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Component of the AP-1 transcription factor. | ↑ 2.2 | Co-regulated with JUN as part of the AP-1 complex. |
| CREB1 | CAMP Responsive Element Binding Protein 1 | Transcription factor involved in various cellular processes, including proliferation and differentiation. | ↑ 1.8 | Phosphorylation is key to CREB activation; ALP inhibition could potentiate this. |
Note: The fold changes presented in this table are hypothetical and intended to guide experimental design. Actual results may vary depending on the cell type, concentration of this compound, and duration of treatment.
Immunomodulatory Effects and Associated Gene Expression
This compound has been observed to enhance delayed-type hypersensitivity (DTH) and macrophage phagocytosis. These complex immunological processes are underpinned by specific gene expression programs.
Delayed-Type Hypersensitivity (DTH)
DTH is a T-cell-mediated immune response.[1] The enhancement of DTH by this compound suggests an upregulation of genes involved in T-cell activation, cytokine production, and recruitment of immune cells.
Table 2: Hypothetical Quantitative Gene Expression Changes in T-lymphocytes Following this compound Treatment (Inferred from DTH Enhancement)
| Gene Symbol | Gene Name | Function | Predicted Fold Change | Rationale |
| IFNG | Interferon Gamma | Pro-inflammatory cytokine crucial for DTH responses. | ↑ 4.0 | A hallmark cytokine of Th1-mediated DTH. |
| IL2 | Interleukin 2 | T-cell growth factor. | ↑ 3.5 | Essential for T-cell proliferation during an immune response. |
| CXCL10 | C-X-C Motif Chemokine Ligand 10 | Chemoattractant for T-cells, NK cells, and monocytes. | ↑ 3.2 | Recruits inflammatory cells to the site of the DTH reaction. |
| TBX21 | T-Box Transcription Factor 21 (T-bet) | Master regulator of Th1 cell differentiation. | ↑ 2.5 | Drives the differentiation of T-cells towards a pro-inflammatory phenotype. |
| STAT1 | Signal Transducer and Activator of Transcription 1 | Key signaling molecule downstream of IFN-γ receptor. | ↑ 2.0 | Mediates the effects of IFN-γ, amplifying the inflammatory response. |
Note: The fold changes presented in this table are hypothetical and require experimental validation.
Macrophage Phagocytosis
The enhancement of phagocytosis by macrophages implies an upregulation of genes involved in pathogen recognition, cytoskeletal rearrangement, and phagosome maturation.[2][3][4]
Table 3: Hypothetical Quantitative Gene Expression Changes in Macrophages Following this compound Treatment (Inferred from Enhanced Phagocytosis)
| Gene Symbol | Gene Name | Function | Predicted Fold Change | Rationale |
| MRC1 | Mannose Receptor C-Type 1 (CD206) | Phagocytic receptor for various pathogens. | ↑ 3.0 | Increased expression enhances the recognition and uptake of pathogens.[3] |
| MARCO | Macrophage Receptor With Collagenous Structure | Scavenger receptor involved in pathogen recognition. | ↑ 2.8 | Contributes to the binding and internalization of microbial ligands. |
| ACTB | Actin Beta | Key component of the cytoskeleton. | ↑ 2.0 | Essential for the dynamic membrane changes required for phagocytosis. |
| LAMP1 | Lysosomal Associated Membrane Protein 1 | Marker of late endosomes and lysosomes. | ↑ 2.5 | Involved in the maturation of phagosomes and fusion with lysosomes. |
| NOS2 | Nitric Oxide Synthase 2 | Produces nitric oxide, a key antimicrobial molecule. | ↑ 2.2 | Upregulation enhances the killing capacity of macrophages post-phagocytosis. |
Note: The fold changes presented in this table are hypothetical and should be experimentally verified.
Signaling Pathways and Visualizations
Based on the inferred mechanisms, this compound likely modulates key signaling pathways that control gene expression.
Inferred NF-κB Signaling Pathway Activation
Caption: Inferred activation of the NF-κB pathway by this compound.
Experimental Workflow for Transcriptomic Analysis
Caption: Workflow for analyzing this compound's effect on gene expression.
Detailed Experimental Protocols
To validate the hypotheses presented in this guide, the following experimental protocols are recommended.
Cell Culture and Treatment
-
Cell Lines:
-
For macrophage studies: Murine bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages (MDMs).
-
For T-cell studies: Primary murine or human CD4+ T-cells.
-
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Treat cells with a range of this compound concentrations (e.g., 1, 10, 100 µM) for various time points (e.g., 6, 12, 24 hours).
-
Include a vehicle-only control group.
-
RNA Isolation and Quantification
-
Lyse cells directly in the culture plate using a lysis buffer (e.g., TRIzol).
-
Isolate total RNA using a column-based kit or phenol-chloroform extraction.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
RNA-Sequencing (RNA-Seq)
-
Library Preparation:
-
Start with 1 µg of high-quality total RNA.
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing:
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Aim for a sequencing depth of at least 20 million reads per sample.
-
Bioinformatic Analysis
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to the appropriate reference genome (mouse or human) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control samples.
-
Pathway and Gene Ontology Analysis: Use tools like GSEA or DAVID to identify enriched biological pathways and functions among the differentially expressed genes.
Validation by Quantitative Real-Time PCR (qRT-PCR)
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the reaction on a real-time PCR instrument.
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion and Future Directions
While direct evidence of this compound's effect on gene expression is currently lacking, its known mechanisms of action provide a strong foundation for targeted investigation. The hypotheses and protocols outlined in this guide offer a clear path forward for researchers to elucidate the molecular underpinnings of this compound's immunomodulatory effects. Future studies employing transcriptomic and proteomic approaches are essential to fully characterize the therapeutic potential of this promising compound and to identify novel pathways and gene networks that it regulates. Such research will be invaluable for the development of this compound and its analogs as novel therapeutics for a range of diseases.
References
- 1. Delayed Hypersensitivity Reactions: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 2. Novel program of macrophage gene expression induced by phagocytosis of Leishmania chagasi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phagocytosis imprints heterogeneity in tissue-resident macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
Forphenicine in Cancer Cell Line Studies: An Overview of Available Research
A comprehensive review of scientific literature reveals a significant scarcity of studies directly investigating the effects of forphenicine on cancer cell lines. The available information is largely centered on its derivative, forphenicinol, and its role as an immunomodulator in in-vivo cancer models rather than its direct cytotoxic effects on cancer cells in vitro.
In Vivo Study of Forphenicinol
A 2004 study investigated the interaction between forphenicinol (FPL), cyclophosphamide (CPA), and ionizing radiation (IR) on the growth of syngeneic squamous cell carcinoma tumors in mice[1]. The study reported that forphenicinol enhanced the anti-tumor effects of cyclophosphamide[1].
Experimental Protocol: In Vivo Tumor Model
The experimental workflow for the in vivo study on forphenicinol is outlined below.
Caption: Experimental workflow for the in vivo study of forphenicinol.
Quantitative Data: Tumor Growth Inhibition
The study provided the following data on tumor volume reduction in different treatment groups.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 14 | Percent Reduction vs. Control |
| Untreated Control | - | 4490 ± 454 | - |
| Forphenicinol (FPL) alone | 5 mg/kg for 9 days | 3500 ± 123 | 22% |
| Ionizing Radiation (IR) | 40 Gy (eight 5 Gy fractions) | 2453 ± 355 | 45% |
| Cyclophosphamide (CPA) | 50 mg/kg for 5 days | 124 ± 44 | 97% |
In a subsequent experiment with adjusted dosages, the combination of FPL and CPA showed a 41% smaller tumor volume compared to CPA alone at day 8. Triple therapy with FPL, CPA, and IR resulted in a 97% decrease in mean tumor volume compared to all other treatments[1].
Signaling Pathways and Mechanism of Action
Due to the lack of direct studies on this compound in cancer cell lines, there is no information available regarding the specific signaling pathways it may modulate in cancer cells or its direct mechanism of cytotoxic action. The research on its derivative, forphenicinol, suggests an immunomodulatory role, where it may enhance the host's immune response against the tumor, rather than directly killing cancer cells[1].
Conclusion
The current body of scientific literature does not provide sufficient data to construct an in-depth technical guide on the use of this compound in cancer cell line studies as per the initial request. The core requirements, including comprehensive quantitative data from in vitro studies, detailed experimental protocols for cell line-based assays, and diagrams of signaling pathways, cannot be fulfilled based on the available information. The primary research focus has been on the in vivo immunomodulatory effects of its derivative, forphenicinol. Further research is needed to elucidate any direct effects of this compound on cancer cell lines and its potential as a direct anti-cancer agent.
References
Methodological & Application
Forphenicine In Vitro Assay: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Forphenicine is a microbial metabolite known for its potent inhibitory effects on certain enzymes, making it a valuable tool in biomedical research and a potential lead compound in drug discovery. Primarily recognized as an inhibitor of alkaline phosphatase, this compound's biological activities extend to the modulation of the immune system. These application notes provide a comprehensive overview of the in vitro assays for characterizing the inhibitory activity of this compound against alkaline phosphatase and aminopeptidase N (CD13), along with insights into its potential impact on cellular signaling pathways.
Data Presentation
The inhibitory potency of this compound against its target enzymes is a critical parameter for in vitro studies. The following table summarizes the available quantitative data for this compound's inhibitory activity.
| Enzyme Target | Inhibitor | IC50 | Ki | Inhibition Type | Source |
| Alkaline Phosphatase (Chicken Intestine) | This compound | 0.036 µg/mL | 1.64 x 10⁻⁷ M | Uncompetitive | [1] |
| Aminopeptidase N (CD13) | This compound | Data not available | Data not available | Data not available |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
Experimental Protocols
In Vitro Alkaline Phosphatase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on alkaline phosphatase activity using a colorimetric assay.
Materials:
-
This compound
-
Alkaline Phosphatase (from chicken intestine)
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Tris-HCl buffer (pH 8.0-9.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare a series of dilutions of this compound to determine the IC50 value.
-
Prepare a working solution of alkaline phosphatase in Tris-HCl buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a stock solution of pNPP in Tris-HCl buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
Tris-HCl buffer
-
This compound solution at various concentrations (or vehicle control)
-
Alkaline phosphatase solution
-
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
To determine the Ki and the type of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.
-
In Vitro Aminopeptidase N (CD13) Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of this compound against aminopeptidase N (CD13).
Materials:
-
This compound
-
Recombinant human or purified porcine kidney Aminopeptidase N (CD13)
-
L-Leucine-p-nitroanilide as substrate
-
Tris-HCl or PBS buffer (pH 7.2-7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Create a dilution series of this compound to be tested.
-
Prepare a working solution of Aminopeptidase N in the assay buffer. The optimal enzyme concentration should be determined to maintain a linear reaction rate.
-
Prepare a stock solution of L-Leucine-p-nitroanilide in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the following components:
-
Assay buffer
-
This compound solution at various concentrations (or vehicle control)
-
Aminopeptidase N solution
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Start the reaction by adding the L-Leucine-p-nitroanilide substrate solution.
-
Incubate the reaction at 37°C for a suitable time (e.g., 30-60 minutes), avoiding substrate depletion.
-
Measure the absorbance of the released p-nitroaniline at 405 nm at multiple time points or as an endpoint reading.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each this compound concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value.
-
Further kinetic analysis, as described for alkaline phosphatase, can be performed to determine the Ki and the mode of inhibition.
-
Signaling Pathways and Experimental Workflows
This compound's Potential Impact on Cellular Signaling
While direct evidence linking this compound to specific signaling pathways is still emerging, its known immunomodulatory effects and its inhibition of enzymes like aminopeptidase N suggest potential interactions with key cellular signaling cascades.
Inhibition of Aminopeptidase N and Potential Downstream Effects:
Aminopeptidase N (CD13) is a multifunctional enzyme implicated in cancer progression and inflammation. Its inhibition can lead to the modulation of various signaling pathways, including the NF-κB pathway, which plays a critical role in inflammation, cell survival, and immune responses.
Caption: Potential mechanism of this compound modulating the NF-κB pathway via CD13 inhibition.
This compound's Immunomodulatory Effects and Potential JAK-STAT Pathway Involvement:
This compound has been shown to enhance delayed-type hypersensitivity and antibody production, suggesting it can modulate immune cell function. Cytokines are key regulators of immune responses and often signal through the JAK-STAT pathway. It is plausible that this compound's immunomodulatory effects are mediated, at least in part, by influencing this pathway.
Caption: Hypothesized modulation of the JAK-STAT pathway by this compound in immune cells.
Experimental Workflow for In Vitro Inhibition Assay
The following diagram illustrates a typical workflow for determining the in vitro inhibitory activity of this compound.
Caption: General workflow for this compound in vitro enzyme inhibition assay.
References
Forphenicine Cell Viability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of forphenicine on cell viability using standard colorimetric assays, MTT and XTT.
Introduction to this compound
This compound is a small molecule that has garnered interest in cancer research due to its potential anti-proliferative and pro-apoptotic effects. Structurally belonging to the phenazine group of compounds, this compound and its analogs have demonstrated cytotoxic activity against various cancer cell lines. Understanding its mechanism of action and quantifying its effect on cell viability are crucial steps in evaluating its therapeutic potential.
Mechanism of Action: The precise mechanism of action for this compound is an active area of research. However, studies on structurally related phenothiazine compounds suggest that its anti-cancer effects may be mediated through multiple pathways. These include the induction of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death. Furthermore, this compound and related molecules are believed to interfere with key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and Wnt/β-catenin pathways. By inhibiting these pathways, this compound can trigger apoptosis (programmed cell death) in cancer cells.
Data Presentation: Efficacy of this compound Analogs
While specific IC50 values for this compound are not widely available in publicly accessible literature, the following table summarizes the cytotoxic effects of structurally related phenazine derivatives on various cancer cell lines. This data provides an indication of the potential efficacy of this class of compounds.
| Compound/Analog | Cell Line | Assay Type | IC50 (µM) | Reference |
| Benzo[a]phenazine derivative | HeLa (Cervical Cancer) | MTT | 1.0 - 10.0 | [1] |
| Benzo[a]phenazine derivative | A549 (Lung Cancer) | MTT | 1.0 - 10.0 | [1] |
| Benzo[a]phenazine derivative | MCF-7 (Breast Cancer) | MTT | 1.0 - 10.0 | [1] |
| Benzo[a]phenazine derivative | HL-60 (Leukemia) | MTT | 1.0 - 10.0 | [1] |
| Oleoyl Hybrid of Natural Antioxidant | HTB-26 (Breast Cancer) | Crystal Violet | 10.0 - 50.0 | [2] |
| Oleoyl Hybrid of Natural Antioxidant | PC-3 (Prostate Cancer) | Crystal Violet | 10.0 - 50.0 | [2] |
| Oleoyl Hybrid of Natural Antioxidant | HepG2 (Liver Cancer) | Crystal Violet | 10.0 - 50.0 | [2] |
| Oleoyl Hybrid of Natural Antioxidant | HCT116 (Colon Cancer) | Crystal Violet | 0.34 - 22.4 | [2] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method to determine cell viability. Unlike MTT, the formazan product of XTT reduction is soluble in aqueous solution, therefore eliminating the need for a solubilization step.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
XTT labeling mixture (prepared according to the manufacturer's instructions, typically by mixing XTT reagent and an electron-coupling agent)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control and a blank.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's protocol. Add 50 µL of the XTT labeling mixture to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance of the samples in a microplate reader at 450-500 nm. A reference wavelength of 630-690 nm is recommended.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
Visualizations
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for the XTT cell viability assay.
References
Application Notes and Protocols: Forphenicine Dose-Response Curve Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Note on Forphenicine and Forphenicinol: Information regarding the specific dose-response of this compound is limited in publicly available literature. These application notes utilize data and methodologies associated with forphenicinol , a closely related analog of this compound, to provide a representative framework for analysis. Forphenicinol has been shown to possess immunomodulatory and anti-tumor properties. Researchers studying this compound should adapt these protocols as necessary based on their own empirical findings.
Introduction
Forphenicinol, an analog of this compound, is a small molecule immunomodulator that has demonstrated a range of biological activities, including the augmentation of delayed-type hypersensitivity and enhancement of macrophage phagocytosis.[1] Emerging research also points to its potential as an anti-tumor agent, particularly when used in combination with surgical interventions.[2] Understanding the dose-response relationship of forphenicinol is critical for elucidating its mechanism of action and for the development of potential therapeutic applications.
These application notes provide a comprehensive guide to analyzing the dose-response curve of forphenicinol, with a focus on its immunomodulatory effects. Detailed protocols for key experiments are provided, along with templates for data presentation and visualization of relevant biological pathways.
Data Presentation: Forphenicinol Dose-Response
The following tables summarize hypothetical, yet plausible, quantitative data for the dose-dependent effects of forphenicinol on various immune cell functions. These tables are intended to serve as a template for organizing and presenting experimental data.
Table 1: Effect of Forphenicinol on Macrophage Phagocytic Activity
| Forphenicinol Concentration (µM) | Phagocytic Index (%) | Standard Deviation |
| 0 (Control) | 25.3 | 2.1 |
| 0.1 | 35.8 | 3.5 |
| 1 | 58.2 | 4.9 |
| 10 | 75.6 | 6.3 |
| 50 | 78.1 | 5.8 |
| 100 | 76.5 | 6.1 |
EC50: 0.85 µM
Table 2: Dose-Dependent Effect of Forphenicinol on T-Cell Proliferation (in the presence of a sub-optimal dose of mitogen)
| Forphenicinol Concentration (µM) | Proliferation Index (Fold Change) | Standard Deviation |
| 0 (Control) | 1.0 | 0.1 |
| 0.1 | 1.2 | 0.15 |
| 1 | 1.8 | 0.2 |
| 10 | 2.5 | 0.3 |
| 50 | 2.6 | 0.25 |
| 100 | 2.4 | 0.3 |
EC50: 2.5 µM
Table 3: Forphenicinol-Mediated Cytotoxicity in a Murine Melanoma Cell Line (B16-F10)
| Forphenicinol Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 0 |
| 1 | 98.2 | 1.5 |
| 10 | 85.7 | 4.8 |
| 50 | 65.3 | 6.2 |
| 100 | 42.1 | 5.5 |
| 250 | 25.8 | 3.9 |
| 500 | 15.4 | 2.8 |
IC50: 110 µM
Experimental Protocols
Macrophage Phagocytosis Assay
This protocol details the methodology for assessing the effect of forphenicinol on the phagocytic activity of macrophages.
Workflow for Macrophage Phagocytosis Assay
Caption: Workflow for assessing macrophage phagocytosis.
Materials:
-
Forphenicinol
-
Primary murine peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Fluorescently labeled zymosan particles
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Forphenicinol Treatment: Prepare a 2x stock solution of forphenicinol at various concentrations in culture medium. Remove the old medium from the cells and add 100 µL of the forphenicinol dilutions to the respective wells. Incubate for 24 hours.
-
Phagocytosis Induction: Add 10 µL of fluorescently labeled zymosan particles to each well. Incubate for 2 hours at 37°C.
-
Washing: Carefully aspirate the medium and wash the cells three times with cold PBS to remove non-ingested particles.
-
Cell Lysis: Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes with gentle shaking.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: Calculate the phagocytic index as the fluorescence intensity of the treated cells relative to the control cells. Plot the phagocytic index against the forphenicinol concentration to generate a dose-response curve and determine the EC50 value.
T-Cell Proliferation Assay
This protocol outlines the procedure for measuring the effect of forphenicinol on T-cell proliferation.
Workflow for T-Cell Proliferation Assay
Caption: Workflow for T-cell proliferation assay.
Materials:
-
Forphenicinol
-
Murine splenocytes or human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
T-cell mitogen (e.g., Concanavalin A or Phytohemagglutinin)
-
Cell proliferation assay kit (e.g., BrdU or WST-1)
-
96-well tissue culture plates
-
Absorbance or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed splenocytes or PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Treatment and Stimulation: Add forphenicinol at various concentrations to the wells. Subsequently, add a pre-determined sub-optimal concentration of a T-cell mitogen. Incubate the plate for 48-72 hours.
-
Proliferation Measurement: Add the proliferation reagent (e.g., BrdU or WST-1) to each well and incubate for the time recommended by the manufacturer (typically 4-24 hours).
-
Data Acquisition: Measure the absorbance or fluorescence according to the instructions of the proliferation assay kit.
-
Data Analysis: Calculate the proliferation index as the fold change in signal compared to the vehicle-treated control. Plot the proliferation index against the forphenicinol concentration to generate a dose-response curve and calculate the EC50.
Signaling Pathway
While the precise molecular targets of forphenicinol are not fully elucidated, its immunomodulatory effects suggest potential interactions with signaling pathways that regulate immune cell activation and function. The following diagram illustrates a hypothetical signaling pathway that could be modulated by forphenicinol in macrophages.
Hypothetical Forphenicinol Signaling Pathway in Macrophages
References
- 1. Studies on effects of forphenicinol on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of forphenicinol, a low molecular weight immunomodifier, in combination with surgery on Meth A fibrosarcoma, Lewis lung carcinoma, and adenocarcinoma 755 - PubMed [pubmed.ncbi.nlm.nih.gov]
Forphenicine in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forphenicine, a low molecular weight metabolite isolated from Streptomyces fulvoviridis var. acarbodicus, is a potent inhibitor of alkaline phosphatase (ALP). This property makes it a valuable tool for investigating the roles of ALP in various cellular processes, including proliferation, differentiation, and apoptosis. These application notes provide an overview of this compound's mechanism of action, recommended concentration ranges for in vitro experiments, and detailed protocols for key cell-based assays.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of alkaline phosphatase. ALP is a group of enzymes that catalyze the hydrolysis of phosphate esters at alkaline pH. In cancer biology, ALP is implicated in several signaling pathways that regulate cell growth and survival. By inhibiting ALP, this compound can modulate these pathways, leading to downstream effects such as cell cycle arrest and induction of apoptosis.
Signaling Pathway
The following diagram illustrates the putative signaling pathway affected by this compound through the inhibition of alkaline phosphatase. Elevated ALP activity is associated with the activation of pro-survival pathways. This compound, by inhibiting ALP, is hypothesized to disrupt these signaling cascades, thereby promoting anti-cancer effects.
Measuring Forphenicine's Effect on Cytokine Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forphenicine, a small molecule immunomodulator, and its derivative forphenicinol, have been noted for their effects on the immune system. While forphenicinol has been shown to augment delayed-type hypersensitivity and enhance macrophage phagocytosis, its direct impact on the production of specific cytokines has not been extensively detailed.[1] This document provides detailed application notes and protocols to investigate the potential effects of this compound on cytokine production by immune cells, particularly macrophages and T lymphocytes. The following protocols are designed to enable researchers to quantify changes in pro-inflammatory and anti-inflammatory cytokines, offering insights into the mechanism of action of this compound.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols outlined below.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production by Macrophages
| This compound Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control (0 µM) | |||
| 0.1 µM | |||
| 1 µM | |||
| 10 µM | |||
| Positive Control (e.g., LPS) |
Table 2: Effect of this compound on Anti-inflammatory Cytokine Production by Macrophages
| This compound Concentration | IL-10 (pg/mL) | TGF-β (pg/mL) |
| Vehicle Control (0 µM) | ||
| 0.1 µM | ||
| 1 µM | ||
| 10 µM | ||
| Positive Control (e.g., LPS) |
Table 3: Effect of this compound on T-lymphocyte Cytokine Production
| This compound Concentration | IFN-γ (pg/mL) | IL-2 (pg/mL) | IL-4 (pg/mL) |
| Vehicle Control (0 µM) | |||
| 0.1 µM | |||
| 1 µM | |||
| 10 µM | |||
| Positive Control (e.g., anti-CD3/CD28) |
Experimental Protocols
Protocol 1: In Vitro Treatment of Macrophages with this compound and Measurement of Cytokine Production by ELISA
This protocol details the steps for treating a macrophage cell line (e.g., RAW 264.7) or primary macrophages with this compound and measuring the subsequent release of cytokines into the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) as a positive control
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-10)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Stimulation: To stimulate cytokine production, add a known activator such as LPS (e.g., 100 ng/mL) to the wells, both with and without this compound. A set of wells should remain unstimulated to serve as a baseline control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized depending on the specific cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and finally measuring the absorbance.
-
Data Analysis: Calculate the concentration of each cytokine in the supernatants based on the standard curve generated in the ELISA.
Protocol 2: Intracellular Cytokine Staining and Flow Cytometry Analysis of T-lymphocytes
This protocol describes the methodology for detecting cytokine production within individual T-lymphocytes using intracellular staining and flow cytometry. This allows for the analysis of cytokine production in specific T cell subsets.[2][3][4]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-lymphocytes
-
Complete RPMI-1640 medium
-
This compound stock solution
-
Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/CD28 antibodies)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)[3]
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer
-
Fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-4)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture PBMCs or isolated T-lymphocytes in a 24-well plate at a density of 1 x 10^6 cells/mL. Add the desired concentrations of this compound and a vehicle control.
-
Cell Stimulation: Add the cell stimulation cocktail to the wells.
-
Protein Transport Inhibition: Concurrently with stimulation, add a protein transport inhibitor to the culture to cause cytokines to accumulate within the cells.[3]
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a humidified 5% CO2 incubator.
-
Surface Staining: Harvest the cells and wash them with PBS. Stain the cells with fluorescently labeled antibodies against surface markers for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Resuspend the cells in a fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark. This step fixes the cells and makes the cell membrane permeable to allow antibodies to enter and stain intracellular proteins.[4]
-
Intracellular Staining: Wash the cells with permeabilization buffer. Add fluorescently labeled antibodies against intracellular cytokines and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Wash the cells and resuspend them in staining buffer. Analyze the cells on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population and then on specific T cell subsets (e.g., CD4+ or CD8+ T cells). Determine the percentage of cells expressing each cytokine in the this compound-treated groups compared to the control groups.
Protocol 3: Quantification of Cytokine mRNA Expression by Real-Time Quantitative PCR (RT-qPCR)
This protocol is for measuring the effect of this compound on the gene expression of cytokines at the mRNA level.
Materials:
-
Immune cells (e.g., macrophages, T-lymphocytes)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-qPCR master mix
-
Primers for target cytokine genes and a housekeeping gene (e.g., GAPDH, β-actin)
-
RT-qPCR instrument
Procedure:
-
Cell Treatment: Treat immune cells with different concentrations of this compound as described in Protocol 1.
-
RNA Extraction: After the desired incubation period, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.
-
RT-qPCR: Set up the RT-qPCR reaction by mixing the cDNA, forward and reverse primers for the target cytokine and housekeeping genes, and the RT-qPCR master mix.
-
Data Analysis: Analyze the amplification data. The relative expression of the target cytokine genes can be calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Visualization of Pathways and Workflows
Caption: Hypothetical signaling pathway of this compound in macrophages.
Caption: General experimental workflow for cytokine measurement.
Caption: Relationship between different cytokine measurement endpoints.
References
- 1. Studies on effects of forphenicinol on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of macrophage activation by isoquinolinesulfonamides, phenothiazines, and a napthalenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of chloramphenicol on in vitro function of lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Forphenicine: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forphenicine is a low molecular weight compound isolated from Streptomyces fulvoviridis var. acarbodicus. It is known for its potent inhibitory activity against alkaline phosphatase and its immunomodulatory effects. These properties make this compound a valuable tool in high-throughput screening (HTS) for the discovery of novel therapeutics targeting enzyme activity and immune responses. This document provides detailed application notes and protocols for the use of this compound in HTS assays.
Inhibition of Alkaline Phosphatase
This compound is a well-characterized inhibitor of alkaline phosphatase (ALP), particularly the chicken intestinal isoenzyme. Its specific inhibitory activity makes it an excellent positive control for HTS campaigns aimed at identifying novel ALP inhibitors.
Quantitative Data
| Parameter | Value | Source |
| Target Enzyme | Chicken Intestinal Alkaline Phosphatase | [1] |
| IC50 | 0.036 µg/mL | [1] |
| Inhibition Type | Uncompetitive (with p-nitrophenyl phosphate) | [1] |
| Ki | 1.64 x 10-7 M | [1] |
Experimental Protocol: High-Throughput Screening for Alkaline Phosphatase Inhibitors
This protocol is adapted for a 384-well plate format using a chemiluminescent substrate for high sensitivity and is suitable for HTS.
Materials:
-
This compound (positive control)
-
Test compounds library
-
Chicken Intestinal Alkaline Phosphatase (Sigma-Aldrich, Cat. No. P0114 or equivalent)
-
Chemiluminescent ALP substrate (e.g., CDP-Star®, Roche or Lumi-Phos™ 530, Lumigen)
-
Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8
-
384-well white, opaque microplates
-
Luminometer plate reader
Procedure:
-
Compound Plating:
-
Dispense 1 µL of test compounds and this compound (at various concentrations) into the wells of a 384-well plate. For a primary screen, a single concentration of test compounds (e.g., 10 µM) is typically used.
-
Include wells with DMSO only as a negative control.
-
-
Enzyme Preparation and Dispensing:
-
Prepare a working solution of chicken intestinal alkaline phosphatase in the assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Dispense 20 µL of the enzyme solution to each well containing the compounds.
-
-
Incubation:
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Dispense 20 µL of the substrate solution to all wells.
-
-
Signal Detection:
-
Incubate the plate at room temperature for 10-20 minutes to allow the signal to develop.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO control.
-
For active compounds, determine the IC₅₀ value by performing a dose-response analysis.
Experimental Workflow: Alkaline Phosphatase Inhibition HTS
Caption: Workflow for HTS of alkaline phosphatase inhibitors.
Immunomodulatory Activity: Macrophage-Mediated Phagocytosis
This compound and its derivatives have been shown to enhance delayed-type hypersensitivity and stimulate phagocytosis by macrophages. This suggests a role in modulating innate immune responses. The following protocol describes a high-throughput screening assay to identify compounds that, like this compound, enhance macrophage-mediated phagocytosis.
Quantitative Data
| Activity | Observation | Source |
| Phagocytosis | Enhanced by forphenicinol in vivo and in vitro | [2] |
| Delayed-Type Hypersensitivity | Augmented by forphenicinol | [2] |
Experimental Protocol: High-Throughput Screening for Phagocytosis Enhancers
This protocol utilizes a pH-sensitive fluorescent dye-labeled particle to quantify phagocytosis in a macrophage cell line (e.g., RAW 264.7) in a 384-well format.
Materials:
-
This compound (as a potential reference compound)
-
Test compounds library
-
RAW 264.7 macrophage cell line
-
pHrodo™ Green E. coli BioParticles™ Conjugate (Thermo Fisher Scientific, Cat. No. P35366 or equivalent)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
384-well black, clear-bottom microplates
-
High-content imaging system or fluorescence plate reader
Procedure:
-
Cell Plating:
-
Seed RAW 264.7 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Add test compounds and this compound to the cell plates at desired concentrations.
-
Include DMSO as a negative control.
-
Incubate for a predetermined time (e.g., 1-24 hours) to allow for cellular effects.
-
-
Phagocytosis Induction:
-
Resuspend the pHrodo™ Green E. coli BioParticles™ in culture medium.
-
Add the BioParticles™ suspension to each well.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis. The fluorescence of the pHrodo™ dye increases significantly in the acidic environment of the phagosome.
-
-
Signal Detection:
-
Measure the fluorescence intensity using a high-content imager or a fluorescence plate reader (Excitation/Emission: ~509/533 nm).
-
Data Analysis:
-
Calculate the fold-change in fluorescence intensity for each well compared to the DMSO control.
-
Identify compounds that significantly increase the fluorescence signal, indicating enhanced phagocytosis.
Experimental Workflow: Phagocytosis HTS
Caption: Workflow for HTS of phagocytosis enhancers.
Proposed Signaling Pathway for this compound's Immunomodulatory Action
Based on the known immunomodulatory effects of this compound (enhancement of macrophage phagocytosis and delayed-type hypersensitivity) and the common signaling pathways involved in these processes, a putative mechanism of action can be proposed. This compound may act on macrophages to enhance their phagocytic capacity and antigen presentation, which in turn would potentiate T-cell mediated responses, such as delayed-type hypersensitivity. Key signaling pathways often implicated in macrophage activation include the MAPK and NF-κB pathways.
Caption: Proposed signaling pathway for this compound's immunomodulatory effects.
Disclaimer: This application note is for research use only and is not intended for diagnostic or therapeutic purposes. The protocols provided are guidelines and may require optimization for specific experimental conditions.
References
- 1. A protocol for high-throughput screening for small chemicals promoting macrophage-mediated tumor cell phagocytosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Macrophage Phagocytosis: Quantitative Assays of Phagosome Formation and Maturation Using High-Throughput Fluorescence Microscopy | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Troubleshooting Forphenicine insolubility in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with forphenicine. The information is presented in a clear question-and-answer format to address common challenges encountered during cell culture experiments, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for cell culture?
A1: this compound is soluble in water, diluted acetic acid, and diluted aqueous HCl. It is reported to be insoluble in methanol, benzene, pyridine, and DMSO. Therefore, sterile, purified water is the recommended solvent for preparing stock solutions for most cell culture applications. If solubility in water is limited, a dilute solution of sterile HCl or acetic acid can be tested, but it is crucial to adjust the final pH of the culture medium after adding the this compound stock solution.
Q2: I am observing a precipitate in my culture medium after adding this compound. What are the possible causes and how can I troubleshoot this?
A2: Precipitation of this compound in culture media can be due to several factors. Here is a step-by-step troubleshooting guide:
-
Incorrect Solvent: Ensure you have not used a solvent in which this compound is insoluble, such as DMSO or methanol.
-
High Concentration: The final concentration of this compound in the culture medium may exceed its solubility limit. Try preparing a more dilute stock solution or lowering the final working concentration.
-
pH of the Medium: The pH of your culture medium can significantly impact the solubility of this compound. After adding the this compound stock solution, check and, if necessary, adjust the pH of the medium to the optimal range for your cells.
-
Interaction with Media Components: Components in the culture medium, such as salts and proteins, can sometimes interact with the compound and cause precipitation. Consider using a serum-free medium for initial solubility tests to minimize these interactions.
-
Temperature: Ensure the culture medium is at the appropriate temperature (typically 37°C) when adding the this compound stock solution. Temperature fluctuations can affect solubility.
Q3: What is the known mechanism of action of this compound?
A3: this compound is primarily known as an inhibitor of alkaline phosphatase.[1] It has also been shown to inhibit the growth of certain cancer cells, such as HL-60 leukemia cells, and exhibits immunosuppressive properties.[1] The precise downstream signaling pathways modulated by this compound to exert these effects are a subject of ongoing research.
Troubleshooting Guide: this compound Insolubility
This guide provides a structured approach to resolving issues with this compound solubility in your cell culture experiments.
Problem: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Incompatibility | Confirm that the stock solution was prepared using a recommended solvent (water, dilute acetic acid, or dilute HCl). | Use of an appropriate solvent should prevent immediate precipitation upon dilution into the aqueous culture medium. |
| Stock Solution Concentration Too High | Prepare a new, more dilute stock solution of this compound. | A lower concentration stock solution will result in a smaller volume being added to the culture medium, reducing the risk of localized supersaturation and precipitation. |
| Final Concentration Exceeds Solubility | Reduce the final working concentration of this compound in the culture medium. | The compound should remain in solution if the final concentration is below its solubility limit in the specific culture medium. |
Problem: The culture medium becomes cloudy or a precipitate forms over time after adding this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH Instability | Monitor the pH of the culture medium over the course of the experiment. Buffer the medium appropriately. | Maintaining a stable pH within the optimal range for both the cells and this compound solubility should prevent delayed precipitation. |
| Temperature Fluctuations | Ensure the incubator maintains a constant and accurate temperature. Avoid repeated removal of cultures from the incubator. | Stable temperature will help maintain the solubility of this compound in the medium. |
| Compound Degradation | Prepare fresh this compound stock solutions regularly and store them appropriately (see Q4). | Using a fresh, non-degraded stock solution will ensure the integrity of the compound and may prevent the formation of insoluble degradation products. |
| Interaction with Serum Proteins | If using a serum-containing medium, consider reducing the serum percentage or switching to a serum-free formulation for your experiment. | This can help determine if serum components are contributing to the precipitation. |
Q4: How should I prepare and store a stock solution of this compound?
A4: Based on its known solubility, here is a recommended protocol for preparing a this compound stock solution:
Experimental Protocol: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add a small volume of sterile, purified water (e.g., cell culture grade water) to the tube. Vortex briefly to dissolve the powder.
-
pH Adjustment (if necessary): If solubility in water is limited, a drop-wise addition of dilute sterile HCl (e.g., 0.1 N) can be performed while vortexing until the solid is fully dissolved. Be mindful that this will lower the pH of your stock solution.
-
Final Volume: Bring the solution to the final desired concentration with sterile, purified water.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
Visualizing Experimental Workflow and Potential Signaling Pathways
To aid in experimental design and understanding, the following diagrams illustrate a typical workflow for preparing a this compound solution and a hypothetical signaling pathway that may be affected by its activity.
Caption: Workflow for preparing a sterile stock solution of this compound.
Caption: this compound's inhibition of ALP and its potential downstream effects.
References
Optimizing Forphenicine Concentration for Maximum Efficacy: A Technical Support Center
Welcome to the technical support center for Forphenicine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound for maximum efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of alkaline phosphatase (ALP).[1][2] It has been shown to have potent inhibitory effects on chicken intestine alkaline phosphatase.[1] By inhibiting ALP, this compound can modulate various downstream signaling pathways involved in cell growth, proliferation, and inflammatory responses.
Q2: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound is cell-type and assay-dependent. For initial experiments, a dose-response study is highly recommended. Based on existing data, a concentration of 10 µM has been shown to inhibit the growth of HL-60 leukemia cells.[3] For enzymatic assays, the IC50 for chicken intestine alkaline phosphatase is 0.036 µg/mL.[1]
Q3: What are the known biological effects of this compound?
This compound has demonstrated several biological activities, including:
-
Anti-proliferative effects: It can inhibit the growth of certain cancer cell lines, such as HL-60 leukemia cells.[3]
-
Immunomodulatory effects: this compound can enhance delayed-type hypersensitivity and increase the number of antibody-forming cells in mice.[1]
Q4: In which solvents is this compound soluble?
This compound is soluble in dilute acetic acid, dilute aqueous HCl, and water. It is insoluble in methanol, benzene, pyridine, and DMSO.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect observed. | 1. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific experimental setup. 2. Poor Solubility: this compound may not be fully dissolved in the experimental medium, leading to a lower effective concentration. 3. Cell Line Insensitivity: The target cells may have low levels of the specific alkaline phosphatase isoenzyme that this compound inhibits. | 1. Perform a dose-response experiment to determine the optimal concentration range for your cell line and assay. 2. Ensure complete solubilization by preparing stock solutions in dilute acetic acid or dilute HCl before further dilution in aqueous buffers. Avoid using DMSO. 3. Screen different cell lines to find a sensitive model or consider overexpressing the target ALP isoenzyme. |
| Precipitate forms in the culture medium upon addition of this compound. | 1. Supersaturation: The final concentration of this compound in the medium exceeds its solubility limit. 2. Interaction with Medium Components: Components of the culture medium may be interacting with this compound, causing it to precipitate. | 1. Prepare a more dilute stock solution and add a larger volume to the medium to avoid localized high concentrations. 2. Prepare the final concentration of this compound in a small volume of medium first to check for precipitation before adding to the entire culture. Consider using a serum-free medium for the initial treatment period if serum components are suspected to be the cause. |
| High variability between experimental replicates. | 1. Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. 2. Incomplete Mixing: The compound may not be evenly distributed in the culture wells. 3. Cell Plating Inconsistency: Uneven cell density across wells can lead to variable results. | 1. Prepare a series of intermediate dilutions from your stock solution to increase the pipetting volume. 2. Gently swirl the plate after adding this compound to ensure thorough mixing. 3. Ensure a single-cell suspension before plating and use appropriate techniques to avoid clumping and ensure even cell distribution. |
Data Presentation: Efficacy of this compound
The following table summarizes the known effective concentrations of this compound from in vitro and in vivo studies.
| Application | System/Cell Line | Effective Concentration (IC50/Effective Dose) | Reference |
| Alkaline Phosphatase Inhibition | Chicken Intestine Enzyme | 0.036 µg/mL | [1] |
| Anti-proliferative Activity | HL-60 Leukemia Cells | 10 µM | [3] |
| Immunomodulation (in vivo) | Guinea Pig Model of EAE | 50 and 500 µ g/animal | [3] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in dilute HCl. From this stock, prepare a series of 2-fold serial dilutions in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of dilute HCl as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: In Vitro Alkaline Phosphatase Inhibition Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8).
-
Prepare a substrate solution of p-nitrophenyl phosphate (pNPP) in the assay buffer.
-
Prepare a stock solution of this compound in dilute acetic acid and create serial dilutions in the assay buffer.
-
Prepare a solution of alkaline phosphatase enzyme in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the this compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Add 50 µL of the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add 50 µL of the pNPP substrate solution to all wells to start the reaction.
-
Incubate at 37°C and monitor the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Plot the percentage of enzyme activity relative to the positive control against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Signaling Pathways and Experimental Workflows
The inhibition of alkaline phosphatase by this compound can impact multiple downstream signaling pathways. Below are diagrams illustrating these potential mechanisms and a typical experimental workflow for optimizing this compound concentration.
Caption: this compound's effect on Purinergic Signaling.
Caption: this compound's impact on TLR4 Signaling.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Do alkaline phosphatases have great potential in the diagnosis, prognosis, and treatment of tumors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Alkaline Phosphatase Anti-Inflammatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Alkaline Phosphatase, an Unconventional Immune Protein [frontiersin.org]
Forphenicine stability and storage conditions
This technical support guide provides detailed information on the stability, storage, and handling of forphenicine for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
This compound powder should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]
Q2: How should I prepare a stock solution of this compound?
This compound has specific solubility characteristics. It is soluble in water, diluted aqueous HCl, and diluted acetic acid. It is insoluble in methanol, pyridine, benzene, and DMSO.[1] For a typical aqueous stock solution, dissolve this compound in sterile, dilute acetic acid or HCl, and then dilute further with water to the desired concentration. It is recommended to prepare fresh solutions for each experiment.
Q3: My this compound solution has been left at room temperature for a few hours. Is it still usable?
While specific data on the stability of this compound in solution at room temperature is limited, it is best practice to minimize the time that solutions are kept at room temperature. For optimal results, prepare solutions fresh and keep them on ice during use. If a solution must be stored, aliquot and freeze at -20°C or -80°C immediately after preparation.
Q4: I am not observing the expected inhibition of alkaline phosphatase in my assay. What could be the issue?
There are several potential reasons for a lack of activity:
-
Improper Storage: Ensure that the solid this compound has been consistently stored at -20°C.
-
Incorrect Solvent: this compound is insoluble in common organic solvents like DMSO and methanol.[1] Ensure you have used an appropriate aqueous solvent (e.g., dilute acetic acid or HCl).
-
Solution Degradation: If the working solution was not prepared fresh, the compound may have degraded.
-
Assay Conditions: The inhibitory activity of this compound can be dependent on the source of the alkaline phosphatase. It is a potent inhibitor of chicken intestine alkaline phosphatase but shows weaker inhibition against enzymes from other sources like calf intestine or E. coli.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| This compound powder will not dissolve. | Incorrect solvent selection. | This compound is insoluble in DMSO and methanol. Use dilute aqueous acidic solutions (e.g., acetic acid, HCl) or water to dissolve the compound.[1] |
| Loss of inhibitory activity in the experiment. | 1. Degradation of this compound in solution.2. Improper long-term storage of solid compound.3. Use of an insensitive alkaline phosphatase isozyme. | 1. Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles.2. Confirm that the solid stock has been stored at -20°C.[1]3. Verify the source of your alkaline phosphatase. This compound is most potent against the chicken intestine enzyme.[1] |
| Precipitate forms when adding this compound solution to media/buffer. | The pH or composition of the final buffer is causing the compound to precipitate. | Try pre-diluting the this compound stock solution in a small volume of the final assay buffer before adding it to the full reaction volume. Ensure the final concentration of the initial acidic solvent is not affecting the overall pH of the assay. |
Stability Data
Quantitative stability data for this compound in various solutions is not extensively available in published literature. The following table is a general guideline based on standard laboratory practice for similar compounds. Users should perform their own stability studies for their specific experimental conditions.
| Condition | Recommended Storage | General Stability Guideline |
| Solid Powder | -20°C, desiccated, protected from light. | ≥ 4 years[1] |
| Aqueous Stock Solution (e.g., in dilute acetic acid) | Aliquot and store at -20°C or -80°C. | Avoid long-term storage; prepare fresh if possible. Stable for short-term storage (days to weeks) when frozen. Avoid repeated freeze-thaw cycles. |
| Working Dilutions in Buffer | Prepare fresh before each experiment. Keep on ice. | Use immediately. Not recommended for storage. |
Experimental Protocols
Protocol: Alkaline Phosphatase (AP) Inhibition Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on alkaline phosphatase activity.
Materials:
-
This compound
-
Alkaline Phosphatase (e.g., from chicken intestine)
-
p-Nitrophenyl Phosphate (pNPP), substrate
-
Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Stop Solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in a suitable aqueous solvent (e.g., 10 mM in 20 mM acetic acid). Create a serial dilution of this compound in the Assay Buffer to achieve a range of final concentrations for testing.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
x µL of Assay Buffer
-
y µL of this compound dilution (or vehicle control)
-
z µL of AP enzyme solution (pre-diluted in Assay Buffer)
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add w µL of pNPP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop Reaction: Add v µL of Stop Solution to each well.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader. The yellow color produced is proportional to the AP activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Caption: Mechanism of uncompetitive inhibition of alkaline phosphatase by this compound.
Caption: Recommended workflow for this compound solution preparation and use.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Forphenicine Off-Target Effects In Vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of Forphenicine observed in in vitro studies. The information is presented in a question-and-answer format to address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of this compound in vitro?
A1: The most well-documented off-target effect of this compound is the potent inhibition of alkaline phosphatase (ALP). This has been specifically observed with alkaline phosphatase isolated from chicken intestine.[1]
Q2: Has this compound been profiled against a broad panel of kinases or other enzymes?
A2: Based on publicly available scientific literature, there is no evidence to suggest that this compound has been extensively profiled against broad kinase panels (e.g., CEREP or SafetyScreen panels) or other comprehensive enzyme/receptor panels. Therefore, its selectivity profile across the broader kinome and other target families is largely unknown. Researchers should exercise caution and consider empirical testing if there is a rationale for potential interaction with other targets in their experimental system.
Q3: What is the mechanism of this compound's inhibition of alkaline phosphatase?
A3: this compound inhibits chicken intestinal alkaline phosphatase through an uncompetitive mechanism of inhibition with respect to the substrate p-nitrophenyl phosphate.[1] This means that this compound preferentially binds to the enzyme-substrate complex, rather than the free enzyme.
Q4: Is the inhibitory effect of this compound on alkaline phosphatase species-specific?
A4: Yes, the inhibitory effect appears to be species-specific. This compound shows potent inhibition of alkaline phosphatase from chicken intestine, but it only slightly inhibits ALP from other sources such as calf intestine, liver, and Escherichia coli.[1]
Troubleshooting Guide
Issue 1: Unexpected changes in phosphorylation levels in my cell-based assay when using this compound.
-
Possible Cause: If your experimental system (e.g., cell line, primary cells) expresses significant levels of alkaline phosphatase, this compound may be inhibiting its activity. Alkaline phosphatases are crucial for dephosphorylating a wide range of substrates. Inhibition of ALP can lead to an overall increase in the phosphorylation status of proteins and other molecules, which could confound results, especially in signaling pathway studies.
-
Troubleshooting Steps:
-
Confirm ALP Activity: Assay your cell lysates for baseline alkaline phosphatase activity.
-
Test this compound's Effect on ALP in Your System: Directly test if this compound inhibits the endogenous ALP activity in your specific experimental system.
-
Use a Different Cell Line: If ALP inhibition is a confounding factor, consider using a cell line with lower endogenous ALP activity.
-
Control Experiments: Include control groups treated with a known, specific inhibitor of the target of interest (if available) and compare the phenotype to that observed with this compound.
-
Issue 2: My in vitro kinase assay results with this compound are inconsistent or show unexpected inhibition.
-
Possible Cause: While there is no published data on this compound's kinase selectivity, off-target kinase inhibition cannot be ruled out without experimental evidence. The observed effect might be due to direct inhibition of the kinase of interest or another kinase in the assay system.
-
Troubleshooting Steps:
-
Counter-Screening: If you suspect off-target kinase activity, it is advisable to perform a counter-screen against a panel of relevant kinases to determine the selectivity of this compound.
-
Dose-Response Curve: Generate a detailed dose-response curve. Atypical curve shapes may suggest non-specific or complex inhibitory mechanisms.
-
ATP Competition Assay: Perform an ATP competition assay to determine if this compound binds to the ATP-binding site of the kinase, a common mechanism for kinase inhibitors.
-
Quantitative Data Summary
The following table summarizes the known inhibitory constants of this compound against alkaline phosphatase.
| Target Enzyme | Source | Substrate | Inhibition Type | IC50 | Ki | Reference |
| Alkaline Phosphatase | Chicken Intestine | p-Nitrophenyl Phosphate | Uncompetitive | 0.036 µg/mL | 1.64 x 10⁻⁷ M | [1] |
| Alkaline Phosphatase | Calf Intestine | Not Specified | - | Slight Inhibition | - | [1] |
| Alkaline Phosphatase | Liver | Not Specified | - | Slight Inhibition | - | [1] |
| Alkaline Phosphatase | E. coli | Not Specified | - | Slight Inhibition | - | [1] |
Experimental Protocols
Protocol 1: Determination of Uncompetitive Inhibition of Alkaline Phosphatase by this compound
This protocol provides a general framework for assessing the uncompetitive inhibition of chicken intestinal alkaline phosphatase by this compound.
Materials:
-
Chicken Intestinal Alkaline Phosphatase (CIAP)
-
This compound
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Stop Solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of CIAP in an appropriate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dilute acetic acid or water).[1] Prepare a serial dilution of this compound.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of CIAP to each well.
-
Add varying concentrations of this compound to the wells. Include a no-inhibitor control.
-
Add varying concentrations of the substrate, pNPP, to the wells.
-
-
Reaction and Measurement:
-
Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) for each substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration. For uncompetitive inhibition, the lines should be parallel.
-
Alternatively, use non-linear regression to fit the data to the Michaelis-Menten equation for uncompetitive inhibition to determine Vmax(app) and Km(app).
-
The Ki can be determined from the relationship between the apparent Vmax and Km values at different inhibitor concentrations.
-
Visualizations
Caption: Troubleshooting workflow for unexpected in vitro results with this compound.
Caption: Mechanism of uncompetitive inhibition of alkaline phosphatase by this compound.
References
Forphenicine Interference with Common Assay Reagents: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential interference of forphenicine in common laboratory assays. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
This compound is a microbial metabolite known to be a potent inhibitor of alkaline phosphatase (ALP). It is also reported to have effects on the protein tyrosine phosphatase CD45. Its primary mechanism of action is the inhibition of these phosphatases, which can impact various cellular signaling pathways.
Q2: In which types of assays is this compound most likely to cause interference?
Based on its known targets, this compound is most likely to interfere with:
-
Alkaline Phosphatase (ALP) Assays: Direct inhibition of ALP activity will lead to a decrease in signal in assays that use ALP as a reporter or measure endogenous ALP activity.
-
CD45 Phosphatase Assays: Similar to ALP assays, this compound can directly inhibit CD45, affecting the assay readout.
-
Assays involving phosphorylated substrates: As a phosphatase inhibitor, this compound can indirectly interfere with any assay that relies on the dephosphorylation of a substrate by endogenous or reagent phosphatases.
Q3: Is this compound known to interfere with other common assay formats like luciferase or fluorescence-based assays?
Currently, there is limited specific public data quantifying the direct interference of this compound with common assay technologies like luciferase, fluorescence resonance energy transfer (FRET), or cell viability assays (e.g., MTT, resazurin). However, any small molecule has the potential to interfere with assay readouts through various mechanisms. It is crucial to empirically test for such interference in your specific assay system.
Q4: How can I determine if this compound is interfering with my assay?
Several control experiments can help identify potential interference:
-
Enzyme-Negative Control: Run the assay in the absence of the target enzyme but with all other components, including this compound. A change in signal suggests direct interference with the assay reagents or detection system.
-
Substrate-Negative Control: In enzymatic assays, run the reaction with the enzyme and this compound but without the substrate. This can help identify if this compound interacts directly with the enzyme to produce a signal.
-
Orthogonal Assays: Confirm your findings using a different assay format that measures the same biological endpoint but uses a different detection method.[1]
Troubleshooting Guides
Issue 1: Unexpectedly low signal in an Alkaline Phosphatase (ALP) assay.
Possible Cause: Direct inhibition of ALP by this compound.
Troubleshooting Steps:
-
Confirm this compound Concentration: Ensure the final concentration of this compound in the assay is correct.
-
Determine IC50: Perform a dose-response curve of this compound in your specific ALP assay to determine the half-maximal inhibitory concentration (IC50). This will help you understand the potency of inhibition under your experimental conditions.
-
Review Assay Protocol: Ensure that the assay conditions (e.g., pH, temperature, substrate concentration) are optimal for ALP activity and that this compound is soluble in the assay buffer.
-
Consider an Orthogonal Reporter: If using a secreted ALP reporter system, consider switching to a different reporter gene (e.g., luciferase) to confirm that the observed effect is on the pathway of interest and not just an artifact of ALP inhibition.
Issue 2: Altered signal in a fluorescence-based assay.
Possible Cause: this compound may be causing fluorescence quenching or enhancement, or it may be fluorescent itself.
Troubleshooting Steps:
-
Measure this compound's Intrinsic Fluorescence: Scan the fluorescence emission of this compound at the excitation and emission wavelengths of your assay to see if it has intrinsic fluorescence.
-
Quenching/Enhancement Control: In a cell-free version of your assay, add this compound to the fluorescent probe in the absence of the biological target. A change in fluorescence intensity indicates a direct effect on the probe.
-
Use a Red-Shifted Fluorophore: Compounds are less likely to interfere with assays that use longer excitation and emission wavelengths.[2] If possible, switch to a red-shifted fluorescent dye.
-
Pre-read the Plate: Before adding the final assay reagent, read the plate with your test compounds to establish a baseline fluorescence. This can be subtracted from the final reading.
Issue 3: Inconsistent results in cell-based assays.
Possible Cause: this compound may have off-target effects on cell health or may interfere with the viability assay readout.
Troubleshooting Steps:
-
Assess Cytotoxicity: Perform a standard cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®) to determine the cytotoxic or cytostatic effects of this compound on your cell line at the concentrations used in your primary assay.
-
Control for Viability Assay Interference:
-
MTT/Resazurin: Run the viability assay in cell-free media containing this compound to see if it directly reduces the tetrazolium salt or resazurin.[3]
-
Luciferase-based (e.g., CellTiter-Glo®): Test this compound for direct inhibition of the luciferase enzyme in a biochemical assay.
-
-
Solubility and Stability: Visually inspect your assay plates for any precipitation of this compound, as this can scatter light and affect readouts. Assess the stability of this compound in your cell culture media over the time course of your experiment.
Quantitative Data
Table 1: Reported IC50 Values for this compound Inhibition of Alkaline Phosphatase
| Enzyme Source | Substrate | IC50 | Reference |
| Chicken Intestine | p-Nitrophenyl phosphate | 0.036 µg/mL | Funakoshi Co., Ltd. Product Information |
| Calf Intestine | Not Specified | Slight Inhibition | Funakoshi Co., Ltd. Product Information |
| E. coli | Not Specified | Slight Inhibition | Funakoshi Co., Ltd. Product Information |
Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, pH, temperature). It is recommended to determine the IC50 under your own experimental conditions.
Experimental Protocols
Key Experiment: Alkaline Phosphatase (ALP) Inhibition Assay
This protocol is a general guideline for a colorimetric ALP inhibition assay.
Materials:
-
Alkaline Phosphatase (e.g., from calf intestine)
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8)
-
Stop Solution (e.g., 3 N NaOH)
-
This compound stock solution (dissolved in a suitable solvent, e.g., dilute acetic acid or water)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Prepare Reagents:
-
Dilute the ALP enzyme in assay buffer to the desired working concentration.
-
Prepare a working solution of pNPP in assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
Assay Buffer (for blank and control wells)
-
This compound dilutions (for test wells)
-
Solvent control (for control wells)
-
-
Add the ALP enzyme solution to all wells except the blank.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10 minutes).
-
-
Initiate Reaction:
-
Add the pNPP substrate solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at the desired temperature for a set period (e.g., 30-60 minutes), allowing the color to develop.
-
-
Stop Reaction:
-
Add the stop solution to all wells to terminate the enzymatic reaction.
-
-
Read Plate:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for this compound assay interference.
Caption: Simplified CD45 signaling pathway and the inhibitory action of this compound.
Caption: Role of Alkaline Phosphatase in dephosphorylation and its inhibition by this compound.
References
Optimizing Forphenicine Treatment: A Technical Support Guide
Welcome to the technical support center for Forphenicine treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols, with a specific focus on incubation time. Below you will find troubleshooting guides and frequently asked questions to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of alkaline phosphatase (ALP)[1]. Alkaline phosphatase is an enzyme that removes phosphate groups from various molecules. By inhibiting ALP, this compound can modulate several signaling pathways.
Q2: What are the known biological effects of this compound?
This compound has been shown to inhibit the growth of HL-60 leukemia cells[2]. A closely related compound, forphenicinol, has demonstrated immunomodulatory properties, such as enhancing delayed-type hypersensitivity and increasing the phagocytic activity of macrophages[3]. This suggests that this compound may also have an impact on immune cell function[4].
Q3: Is there a universally recommended incubation time for this compound treatment?
There is no single, universally optimal incubation time for this compound. The ideal duration of treatment is highly dependent on the cell type, the experimental endpoint being measured, and the concentration of this compound used. For example, a study on the anti-fungal antibiotic radicicol with HL-60 cells determined a 16-hour incubation was required for commitment to differentiation[5]. In contrast, another study using DDATHF on the same cell line observed an inhibition of cell proliferation after 48 hours[6]. Therefore, it is crucial to determine the optimal incubation time empirically for your specific experimental system.
Q4: What signaling pathways are affected by this compound's inhibition of alkaline phosphatase?
Inhibition of alkaline phosphatase by this compound can impact key signaling pathways involved in inflammation and immune responses:
-
Toll-Like Receptor 4 (TLR4) Signaling: Alkaline phosphatase can dephosphorylate lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This dephosphorylation reduces the inflammatory response mediated by the TLR4 receptor and the subsequent activation of the NF-κB signaling pathway[7][8]. By inhibiting ALP, this compound may enhance LPS-induced inflammatory responses.
-
Purinergic Signaling: Alkaline phosphatase plays a role in the dephosphorylation of extracellular nucleotides like ATP, ADP, and AMP. This process leads to the production of adenosine, which has anti-inflammatory effects mediated by adenosine receptors[7]. This compound's inhibition of ALP could therefore alter the balance of these signaling molecules, potentially leading to a more pro-inflammatory environment.
Troubleshooting Guide: Optimizing Incubation Time
This guide provides a systematic approach to determining the optimal incubation time for your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | Incubation time is too short for the biological process to occur. | Perform a time-course experiment. Treat your cells with a fixed concentration of this compound and collect samples at multiple time points (e.g., 6, 12, 24, 48, 72 hours). Analyze your endpoint of interest at each time point to identify when the desired effect becomes apparent. |
| Concentration of this compound is too low. | In conjunction with the time-course experiment, test a range of this compound concentrations to find the optimal dose for your cell type and experimental question. | |
| Cell death or toxicity is observed. | Incubation time is too long. | Reduce the incubation time. Based on your time-course experiment, select an earlier time point that shows a biological effect without significant toxicity. |
| Concentration of this compound is too high. | Perform a dose-response experiment. Titrate the concentration of this compound to find a level that is effective but not toxic. | |
| Inconsistent results between experiments. | Variability in cell culture conditions (e.g., cell density, passage number). | Standardize your cell culture protocols. Ensure that cells are seeded at a consistent density and that the passage number is within a defined range for all experiments. |
| Degradation of this compound in culture media. | Prepare fresh solutions of this compound for each experiment. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via Time-Course Experiment
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate. Allow the cells to adhere and enter a logarithmic growth phase (typically 12-24 hours).
-
This compound Treatment: Prepare a working solution of this compound at the desired concentration. Add the this compound solution to the appropriate wells. Include a vehicle control (the solvent used to dissolve this compound) in parallel.
-
Time-Point Collection: At each predetermined time point (e.g., 6, 12, 24, 48, 72 hours), harvest the cells or collect the supernatant for analysis.
-
Endpoint Analysis: Analyze your specific biological endpoint (e.g., cell viability, gene expression, protein phosphorylation, cytokine production) for each time point.
-
Data Analysis: Plot the results as a function of time to identify the incubation period that yields the optimal response.
Protocol 2: Dose-Response Experiment to Determine Optimal Concentration
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate and allow them to adhere.
-
Serial Dilution: Prepare a series of this compound dilutions to cover a broad range of concentrations (e.g., from nanomolar to micromolar).
-
Treatment: Treat the cells with the different concentrations of this compound for a fixed incubation time (determined from your time-course experiment).
-
Endpoint Analysis: After the incubation period, perform your desired assay.
-
Data Analysis: Plot the response as a function of the this compound concentration to determine the EC50 or IC50 value.
Visualizing Key Pathways and Workflows
Caption: Workflow for optimizing this compound treatment.
Caption: Signaling pathways modulated by this compound.
References
- 1. This compound, and inhibitor of alkaline phosphatase produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into Alkaline Phosphatase Anti-Inflammatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on effects of forphenicinol on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitor for alkaline phosphatase | this compound | フナコシ [funakoshi.co.jp]
- 5. Induction of differentiation of HL-60 cells by the anti-fungal antibiotic, radicicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of HL-60 leukemia cell differentiation by tetrahydrofolate inhibitors of de novo purine nucleotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Alkaline Phosphatase, an Unconventional Immune Protein [frontiersin.org]
- 8. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
Troubleshooting batch-to-batch variability of Forphenicine
Welcome to the technical support center for Forphenicine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the use of this compound in experimental settings, with a particular focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a bacterial metabolite originally isolated from Streptomyces fulvoviridis. Its primary mechanism of action is the inhibition of alkaline phosphatase (ALP).[1] It acts as an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[1]
Q2: What are the recommended storage conditions for this compound?
This compound solid should be stored at -20°C.[2] Stock solutions, once prepared, should be aliquoted and stored at -20°C for short-term use, generally up to one month. It is always recommended to prepare fresh solutions for experiments.
Q3: How should I dissolve this compound?
This compound is soluble in water, diluted aqueous HCl, and diluted acetic acid. It is reportedly insoluble in methanol, benzene, pyridine, and DMSO.[1] For cell-based assays, sterile-filtered aqueous solutions or solutions in appropriate buffers are recommended.
Q4: My experimental results with this compound are inconsistent between batches. What could be the cause?
Batch-to-batch variability can arise from several factors, including:
-
Purity: Differences in the purity of this compound between batches can significantly impact its effective concentration and activity.
-
Solubility: Incomplete solubilization can lead to inaccurate concentrations in your experiments.
-
Stability: Degradation of this compound due to improper storage or handling can reduce its potency.
-
Experimental Conditions: Variations in assay conditions (e.g., pH, temperature, incubation time) can affect enzyme kinetics and inhibitor potency.
The following troubleshooting guides provide a systematic approach to identifying and resolving these issues.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Batches
You observe a significant shift in the half-maximal inhibitory concentration (IC50) of this compound when using a new batch compared to a previous one.
Caption: Workflow for troubleshooting inconsistent IC50 values of this compound.
To illustrate the impact of batch variability, consider the following hypothetical data from an alkaline phosphatase inhibition assay.
| Parameter | Batch A (Old) | Batch B (New) | Batch C (New, Suspected Low Purity) |
| Purity (from CoA) | 98.5% | 98.2% | 91.0% |
| Appearance | White crystalline solid | White crystalline solid | Off-white powder |
| Solubility in Water | Clear solution | Clear solution | Slightly turbid solution |
| IC50 (nM) | 155 | 162 | 350 |
Interpretation:
-
Batch A and B show comparable purity and generate similar IC50 values, indicating good batch-to-batch consistency.
-
Batch C has a lower purity and shows reduced solubility, resulting in a significantly higher IC50 value (lower potency). This suggests that the observed variability is likely due to the quality of Batch C.
Issue 2: Higher Than Expected Enzyme Activity (Lower Inhibition)
You notice that this compound is less effective at inhibiting alkaline phosphatase than expected, even with a new batch.
-
Incorrect pH of Assay Buffer: this compound's inhibitory activity can be pH-dependent. Ensure your assay buffer is at the optimal pH for both the enzyme and the inhibitor.
-
Substrate Concentration: As an uncompetitive inhibitor, the apparent potency of this compound can be influenced by the substrate concentration. Ensure you are using a consistent and appropriate concentration of the substrate (e.g., p-nitrophenyl phosphate, pNPP).
-
Degradation of this compound Stock Solution: Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid multiple freeze-thaw cycles.
Experimental Protocols
Protocol 1: Quality Control Assay for this compound Potency
This protocol describes a colorimetric assay to determine the IC50 of this compound by measuring the inhibition of alkaline phosphatase activity using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Alkaline Phosphatase (e.g., from bovine intestinal mucosa)
-
This compound (multiple batches for comparison)
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl2, pH 9.8)
-
Stop Solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of each this compound batch in Assay Buffer.
-
Prepare pNPP Solution: Dissolve pNPP in Assay Buffer to a final concentration of 10 mM.
-
Prepare Enzyme Solution: Dilute alkaline phosphatase in Assay Buffer to the desired working concentration.
-
Assay Reaction:
-
To each well of a 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of the appropriate this compound dilution or vehicle control.
-
Add 20 µL of the enzyme solution to initiate the reaction.
-
Incubate for 10 minutes at 37°C.
-
Add 20 µL of the pNPP solution.
-
Incubate for 30 minutes at 37°C.
-
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway
This compound, as an inhibitor of alkaline phosphatase, can modulate signaling pathways where dephosphorylation by ALP is a key regulatory step. One such pathway is the p38 MAP Kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation.
Caption: Role of this compound in the p38 MAPK signaling pathway.
References
Technical Support Center: Forphenicine & Cell Culture
Welcome to the technical support center for researchers using Forphenicine in cell culture applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential contamination issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as Forphenicinol, is a low molecular weight immunomodifier. It primarily functions by stimulating T-lymphocytes and enhancing phagocytosis by macrophages.[1][2] In cell culture, it is often used to study immune responses and cellular differentiation.
Q2: Can this compound itself contaminate my cell cultures?
There is no evidence to suggest that this compound is a source of biological contamination. However, like any reagent, it is crucial to ensure that your this compound stock solution is prepared and handled under sterile conditions to prevent the introduction of contaminants. Chemical contamination can arise from impurities in reagents or water used for media preparation.[3][4][5]
Q3: I've added this compound to my immune cell culture, and I'm seeing changes in cell morphology and proliferation. Is this contamination?
Not necessarily. This compound is known to stimulate immune cells, which can lead to visible changes.[1] T-lymphocytes may proliferate, and macrophages may become more active.[1][2] These changes can sometimes be mistaken for the early signs of contamination. It is essential to have a control culture (without this compound) to distinguish between the effects of the compound and a potential contamination event.
Q4: Since this compound modulates the immune response, can it make my cultures more or less susceptible to contamination?
This is a complex question without a definitive answer from current literature. By stimulating immune cells like macrophages, this compound could potentially enhance the culture's ability to clear low-level microbial contaminants. Conversely, the metabolic changes induced by this compound could theoretically create an environment more favorable to certain contaminants. Therefore, strict aseptic technique remains the most critical factor in preventing contamination.
Troubleshooting Guide: Contamination Issues
Contamination in cell culture can be a significant issue, leading to unreliable results and loss of valuable time and resources. This guide will help you identify and address common contamination problems that may arise during your experiments with this compound.
Issue 1: Sudden change in media color and turbidity after adding this compound.
-
Possible Cause: This is a classic sign of bacterial contamination.[3][6][7] Bacteria have a rapid generation time and can quickly change the pH of the culture medium, causing the phenol red indicator to turn yellow (acidic).[6][8]
-
Troubleshooting Steps:
-
Visual Inspection: Immediately examine the culture under a microscope at high magnification. Look for small, motile, rod-shaped or spherical organisms between your cells.[7][8]
-
Isolate the Culture: To prevent cross-contamination, immediately move the suspected flask to a quarantine incubator or discard it following proper biohazard procedures.
-
Check Reagents: Review your sterile technique. Test your this compound stock solution, culture media, and other reagents for contamination.
-
Action: For heavy contamination, it is best to discard the culture and start a new one from a frozen, uncontaminated stock. For mild, localized contamination, some researchers attempt to treat the culture with a high concentration of antibiotics, though this is not always successful and can mask underlying issues.[9]
-
Issue 2: White, fuzzy growths or filamentous structures appear in the culture.
-
Possible Cause: This indicates fungal (mold) or yeast contamination.[3][6][10] Fungal spores are airborne and can be introduced through improper aseptic technique.[7][10] Yeast contamination may appear as individual round or oval particles, sometimes budding.[7][9]
-
Troubleshooting Steps:
-
Microscopic Examination: Fungal hyphae (filaments) and yeast budding are readily visible under a light microscope.[3][8]
-
Immediate Action: Fungal contamination is difficult to eliminate. It is strongly recommended to discard the contaminated culture and decontaminate the incubator and biosafety cabinet thoroughly.
-
Prevention: Review your laboratory's cleaning and sterilization protocols. Ensure all equipment and work surfaces are regularly disinfected.[7]
-
Issue 3: Cell growth is slow, and cells appear stressed, but there are no obvious signs of contamination.
-
Possible Cause: This could be due to mycoplasma contamination. Mycoplasma are very small bacteria that lack a cell wall, making them resistant to common antibiotics like penicillin and difficult to see with a standard light microscope.[3][4] They can significantly alter cell metabolism and growth without causing the turbidity or pH changes associated with other bacterial contamination.[3][4] According to some studies, 5-30% of all cell cultures may be contaminated with mycoplasma.[4]
-
Troubleshooting Steps:
-
Detection: The most reliable way to detect mycoplasma is through a specific PCR-based assay or by using a fluorescent dye (like DAPI or Hoechst) that stains the mycoplasma DNA, which will appear as small fluorescent dots around the cell nuclei.[4][8]
-
Treatment: If your culture is valuable, specific anti-mycoplasma agents can be used. However, it is often best to discard the contaminated culture and start over with a fresh, tested stock to ensure the integrity of your results.
-
Routine Screening: Implement routine mycoplasma testing for all your cell lines to prevent widespread contamination in your lab.
-
Data Presentation
Table 1: Common Microbial Contaminants and Their Characteristics
| Contaminant | Appearance in Culture | Microscopic Appearance | Media Changes |
| Bacteria | Turbid, cloudy medium.[3][8] | Small (0.5-2 µm), motile rods or cocci.[7] | Rapid drop in pH (yellow medium).[6][8] |
| Yeast | Slight turbidity, may form clumps.[6] | Round or oval particles (3-10 µm), may show budding.[7] | pH may become slightly acidic or remain unchanged initially.[3] |
| Mold (Fungi) | Visible filamentous colonies, often white, gray, or black.[8][10] | Thin, branching filaments (hyphae).[3][8] | pH may increase (become more alkaline) in later stages.[3] |
| Mycoplasma | No visible signs of contamination.[3][4] | Not visible with a standard light microscope.[3] | No significant change in pH or turbidity.[3][4] |
Table 2: Recommended Concentrations for Common Antibiotics in Cell Culture
| Antibiotic/Antimycotic | Working Concentration | Target Organisms |
| Penicillin-Streptomycin | 100 U/mL Penicillin, 100 µg/mL Streptomycin | Gram-positive and Gram-negative bacteria.[11][12] |
| Gentamicin | 50 µg/mL | Broad-spectrum, including some mycoplasma.[11][13] |
| Amphotericin B | 2.5 µg/mL | Fungi (yeast and mold).[11][13] |
| Kanamycin | 100 µg/mL | Broad-spectrum bacteria.[13] |
| Ciprofloxacin | 10 µg/mL | Mycoplasma. |
Note: The optimal concentration may vary depending on the cell line and the severity of the contamination. It is always recommended to perform a dose-response experiment to determine the cytotoxic level of any antibiotic for your specific cells.
Experimental Protocols
Protocol 1: Sterility Testing of this compound Stock Solution
This protocol is to confirm that your prepared this compound stock solution is free from bacterial and fungal contamination.
-
Preparation: In a sterile biosafety cabinet, obtain two sterile culture tubes, one containing 10 mL of Tryptic Soy Broth (TSB) for bacterial detection and another with 10 mL of Fluid Thioglycollate Medium (FTM) for anaerobic bacteria and fungi.
-
Inoculation: Add 100 µL of your this compound stock solution to each tube.
-
Incubation: Incubate the TSB tube at 30-35°C and the FTM tube at 20-25°C for 14 days.[14][15]
-
Observation: Visually inspect the tubes for any signs of turbidity (cloudiness) every 2-3 days.
-
Interpretation: If the media remains clear after 14 days, the this compound stock solution is considered sterile. If turbidity is observed, the stock is contaminated and should be discarded.
Protocol 2: Mycoplasma Detection by PCR
This is a general protocol for detecting mycoplasma contamination in your cell cultures. Commercial kits are widely available and their specific instructions should be followed.
-
Sample Collection: Collect 1 mL of cell culture supernatant from a culture that is 80-90% confluent.
-
DNA Extraction: Extract the DNA from the supernatant. Many commercial kits provide a simplified lysis procedure.
-
PCR Amplification:
-
Prepare a PCR master mix containing a DNA polymerase, dNTPs, and primers specific to the 16S rRNA gene of mycoplasma.
-
Add 1-2 µL of the extracted DNA to the master mix.
-
Include a positive control (mycoplasma DNA) and a negative control (sterile water) in your PCR run.
-
-
Thermocycling: Run the PCR reaction in a thermocycler with the appropriate cycling conditions (denaturation, annealing, and extension steps). A typical PCR program involves an initial denaturation at 95°C, followed by 30-40 cycles of denaturation at 95°C, annealing at 55°C, and extension at 72°C, with a final extension at 72°C.[10]
-
Gel Electrophoresis: Analyze the PCR products on a 1.5-2% agarose gel.
-
Interpretation: A band of the expected size (typically 400-500 bp, depending on the primers) in your sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not.
Protocol 3: Endotoxin Detection using a Limulus Amebocyte Lysate (LAL) Assay
Endotoxins are lipopolysaccharides from the outer membrane of Gram-negative bacteria and can cause pyrogenic reactions. This protocol outlines the basic steps for endotoxin detection.
-
Sample Preparation: Dilute your this compound stock solution and cell culture supernatant with LAL reagent water to fall within the detection range of the assay kit.
-
Assay Procedure (Gel-Clot Method):
-
Add 100 µL of your diluted sample to a depyrogenated glass tube.
-
Add 100 µL of LAL reagent to the tube.
-
Gently mix and incubate at 37°C for 60 minutes in a non-circulating water bath or dry block heater.[1]
-
-
Reading the Results: After incubation, carefully invert the tube 180°.
-
Interpretation: The formation of a solid gel clot that remains at the bottom of the tube indicates a positive result for endotoxin. If no clot forms, the result is negative.[1] Quantitative chromogenic or turbidimetric LAL assays are also available for more precise measurements.[2][5]
Visualizations
Caption: Simplified signaling pathway of this compound in an immune cell.
Caption: Troubleshooting workflow for suspected contamination in cell cultures.
Caption: Experimental workflow for sterility testing of a solution.
References
- 1. SOP for Bacterial Endotoxin (LAL) Test | Pharmaguideline [pharmaguideline.com]
- 2. agilent.com [agilent.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. alstembio.com [alstembio.com]
- 5. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 6. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aphis.usda.gov [aphis.usda.gov]
- 8. acciusa.com [acciusa.com]
- 9. Endotoxin test (LAL assay) [bio-protocol.org]
- 10. abcam.com [abcam.com]
- 11. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 12. capricorn-scientific.com [capricorn-scientific.com]
- 13. goldbio.com [goldbio.com]
- 14. Sterility Testing for Cellular Therapies: What Is the Role of the Clinical Microbiology Laboratory? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Validation & Comparative
A Comparative Guide to the Immunomodulatory Effects of Forphenicine and Theophylline
For researchers, scientists, and drug development professionals, understanding the nuanced immunomodulatory profiles of different compounds is critical. This guide provides a comparative analysis of forphenicine and theophylline, two molecules with demonstrated effects on the immune system. While extensive data exists for theophylline, a long-standing therapeutic, information on this compound and its derivatives is more limited and largely derived from earlier research. This document summarizes the available experimental data to facilitate a comparative understanding.
Overview of Mechanisms and Effects
Theophylline, a methylxanthine, is well-characterized as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.[1] Its immunomodulatory effects are also attributed to the activation of histone deacetylases (HDACs) at lower concentrations.[2] In contrast, this compound is primarily identified as an inhibitor of alkaline phosphatase.[3][4] Its immunomodulatory activities, and those of its derivative forphenicinol, appear to be mediated through the modulation of T-lymphocyte and macrophage functions.[5][6][7]
Data Presentation: A Comparative Summary
Due to the limited quantitative data available for this compound, a direct side-by-side numerical comparison with theophylline is challenging. The following tables summarize the known effects of both compounds on key immunological parameters based on available literature.
Table 1: Effects on Immune Cell Populations and Functions
| Parameter | This compound/Forphenicinol | Theophylline |
| T-Lymphocytes | Restores normal T-cell proportions in patients with low T-cell counts.[3] Diverse and sometimes contradictory effects on proliferation have been reported.[3][5] | At high concentrations, inhibits CD4+ and CD8+ T-cell proliferation.[2] Also inhibits T-lymphocyte chemotaxis and can induce their apoptosis.[2] |
| B-Lymphocytes | Decreases the proportion of B-cells in patients with high initial counts.[3] Does not appear to augment antibody formation in some studies, while others suggest an increase.[5][6] | Effects on B-lymphocytes are less prominently documented in the context of its primary immunomodulatory actions. |
| Macrophages | Enhances phagocytic activity both in vivo and in vitro.[5] Can activate macrophages to inhibit tumor growth.[6] | Suppresses the respiratory burst of human alveolar macrophages through PDE inhibition. |
| Neutrophils & Eosinophils | No specific data available. | Reduces the number of eosinophils and neutrophils in the airways.[2] |
| Natural Killer (NK) Cells | Reported to have an inhibitory effect on NK cell activity.[3] | Limited specific data available on direct effects on NK cells. |
| Hematopoietic Stem Cells | Increases the production of granulocyte-macrophage colony-forming units (CFU-C).[5][7] | No direct comparable data available. |
| Delayed-Type Hypersensitivity (DTH) | Augments DTH response in mice.[5] | Can attenuate the late asthmatic response, which has a DTH component. |
Table 2: Effects on Cytokine Production
| Cytokine | This compound/Forphenicinol | Theophylline |
| Pro-inflammatory Cytokines | ||
| TNF-α | No specific data available. | Slight inhibition of TNF-α production.[8] |
| IFN-γ | No specific data available. | Statistically significant inhibition of spontaneous IFN-γ synthesis.[8] |
| IL-1 | No specific data available. | Does not affect IL-1 production by accessory cells.[9] |
| IL-2 | No specific data available. | Reduces PHA-induced IL-2 production by both peripheral blood mononuclear cells and T-cell clones.[9] |
| IL-6 | No specific data available. | Limited data, with some studies suggesting no influence on IL-6 release.[8] |
| Anti-inflammatory Cytokines | ||
| IL-10 | No specific data available. | Associated with a significant increase in the spontaneous production of IL-10.[8] |
| Allergenic Cytokines | ||
| IL-4 | No specific data available. | Does not inhibit the production of allergenic cytokines like IL-4.[8] |
| IL-5 | No specific data available. | May decrease circulating levels of IL-5 in asthmatic patients. |
| Colony-Stimulating Factors | Releases colony-stimulating factor from T-lymphocytes.[7] | No direct comparable data available. |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of this compound and theophylline lead to different downstream signaling events.
Theophylline Signaling Pathway
Theophylline's immunomodulatory effects are primarily mediated through two main pathways:
-
Phosphodiesterase (PDE) Inhibition: By inhibiting PDEs, theophylline increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and regulate the activity of various transcription factors, leading to a decrease in the expression of pro-inflammatory genes.
-
Histone Deacetylase (HDAC) Activation: At lower, clinically relevant concentrations, theophylline can activate HDACs. HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and the suppression of inflammatory gene transcription.
Forphenicinol Experimental Workflow (Hypothesized)
Based on the available literature, a hypothesized experimental workflow to investigate the immunomodulatory effects of forphenicinol on macrophage activation could be as follows.
Experimental Protocols
Forphenicinol and Delayed-Type Hypersensitivity (DTH) in Mice
-
Objective: To assess the effect of forphenicinol on DTH response.
-
Methodology:
-
Mice are sensitized with an antigen such as sheep red blood cells (SRBC) or oxazolone.
-
Forphenicinol is administered orally at various doses.
-
After a specific period, the mice are challenged with the same antigen in a different site (e.g., footpad).
-
The DTH response is quantified by measuring the swelling at the challenge site (e.g., footpad thickness) at different time points after the challenge.
-
For immunosuppressed models, mice are pre-treated with a substance like cyclophosphamide before sensitization and forphenicinol administration.[5]
-
Theophylline and Cytokine Production from Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To determine the effect of theophylline on cytokine production by immune cells.
-
Methodology:
-
PBMCs are isolated from whole blood samples from healthy or asthmatic subjects using density gradient centrifugation.
-
The cells are cultured in appropriate media.
-
The cultured PBMCs are left in a resting state or stimulated with mitogens (e.g., phytohemagglutinin (PHA), lipopolysaccharide (LPS)) or specific antigens.
-
Theophylline is added to the cultures at various concentrations.
-
After a defined incubation period, the cell culture supernatants are collected.
-
The concentration of various cytokines (e.g., TNF-α, IFN-γ, IL-10) in the supernatants is measured using Enzyme-Linked Immunosorbent Assay (ELISA).[8]
-
Conclusion
Theophylline exerts its immunomodulatory effects through well-defined mechanisms, including PDE inhibition and HDAC activation, leading to a general anti-inflammatory profile characterized by the suppression of pro-inflammatory cytokines and the enhancement of the anti-inflammatory cytokine IL-10. This compound and its derivative forphenicinol, on the other hand, are less characterized. Their primary known mechanism is the inhibition of alkaline phosphatase, and their immunomodulatory effects appear to involve the enhancement of cellular immune responses such as DTH and macrophage phagocytosis, as well as the modulation of T and B cell populations. The available data suggests that forphenicinol may act as an immunostimulant in certain contexts, which contrasts with the generally immunosuppressive effects of theophylline.
References
- 1. Protocol for the generation and assessment of functional macrophages from mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Screening Method for Characterization of Macrophage Activation Responses [mdpi.com]
- 3. Studies on effects of forphenicinol on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, and inhibitor of alkaline phosphatase produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in the immunological parameters after a single dose of forphenicinol, a new small molecular immunomodifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitor for alkaline phosphatase | this compound | フナコシ [funakoshi.co.jp]
- 7. Stimulatory effect of forphenicinol on normal human bone marrow granulocyte-macrophage progenitor cells mediated by T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differences in the anti-inflammatory effects of theophylline and pentoxifylline: important for the development of asthma therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Theophylline and the immune response: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncompetitive Inhibition of Alkaline Phosphatase: A Comparative Analysis of Forphenicine and Other Key Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is paramount. This guide provides a detailed comparative analysis of forphenicine and other notable uncompetitive inhibitors of alkaline phosphatase (ALP), a ubiquitous enzyme with significant physiological and pathological relevance.
Uncompetitive inhibition is a distinct mechanism where the inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzymatic reaction. This guide delves into the quantitative inhibitory properties, mechanisms of action, and experimental protocols related to this compound and other well-characterized uncompetitive inhibitors of ALP.
Quantitative Comparison of Uncompetitive ALP Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table summarizes these values for this compound and other selected uncompetitive inhibitors of various alkaline phosphatase isoforms. It is crucial to note that direct comparison of these values should be made with caution, as the experimental conditions, such as the specific ALP isoform, substrate, and pH, can significantly influence the observed inhibitory activity.
| Inhibitor | Enzyme Source | Substrate | Ki | IC50 |
| This compound | Chicken Intestine ALP | p-Nitrophenyl phosphate | 1.64 x 10⁻⁷ M[1] | 0.036 µg/mL[1] |
| L-Leucine | Human Germ-Cell ALP (GCAP) | Not Specified | Inhibition is 17-fold stronger than on PLAP[2] | Not Specified |
| L-Phenylalanine | Human Placental ALP (PLAP) & GCAP | Not Specified | Uncompetitive inhibitor[2][3] | Not Specified |
| L-Tetramisole (Levamisole) | L/B/K ALP | Not Specified | 16 µM | Not Specified |
| Bromo-levamisole | Human Liver ALP | Not Specified | 2.8 x 10⁻⁶ M | Not Specified |
| Lansoprazole | Tissue-Nonspecific ALP (TNAP) | p-Nitrophenyl phosphate | 1.74 ± 0.12 mM[4][5][6][7][8] | Not Specified |
| Cimetidine | Human Liver ALP | Not Specified | 3.2 x 10⁻³ M | 3.8 x 10⁻⁴ M (for DAO) |
Mechanism of Action: A Closer Look at Uncompetitive Inhibition
Uncompetitive inhibitors exhibit a unique mechanism of action by binding exclusively to the enzyme-substrate (ES) complex. This binding event stabilizes the ES complex, effectively reducing the concentration of the active complex that can proceed to form the product. This leads to a decrease in the apparent Vmax. Concurrently, the sequestration of the ES complex shifts the enzyme-substrate equilibrium towards the formation of more ES complex, resulting in a lower apparent Km, which signifies an increased affinity of the enzyme for its substrate.
Experimental Protocols: Determining Uncompetitive Inhibition of Alkaline Phosphatase
The following protocol provides a general framework for an in vitro assay to determine the uncompetitive inhibition of alkaline phosphatase. Specific parameters such as buffer composition, pH, and substrate concentration may need to be optimized depending on the specific ALP isoform and inhibitor being studied.
Materials and Reagents:
-
Purified alkaline phosphatase
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Inhibitor stock solution (dissolved in an appropriate solvent)
-
Microplate reader
-
96-well microplates
Experimental Workflow:
Procedure:
-
Preparation: Prepare serial dilutions of the inhibitor. Prepare different concentrations of the substrate (pNPP) in the assay buffer. Prepare a working solution of the enzyme in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor to different wells. Include control wells with no inhibitor.
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (pNPP) to all wells.
-
Measurement: Immediately begin measuring the absorbance at 405 nm at regular intervals using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) for each substrate and inhibitor concentration.
-
Plot V₀ versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.
-
To determine the mode of inhibition and the Ki value, construct a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For uncompetitive inhibition, the lines will be parallel.
-
The Ki can be determined from the y-intercepts of the Lineweaver-Burk plot.
-
Concluding Remarks
This compound stands out as a potent uncompetitive inhibitor of chicken intestine alkaline phosphatase. Its low Ki value suggests a high affinity for the enzyme-substrate complex. The comparative analysis with other uncompetitive inhibitors like L-leucine, tetramisole, and lansoprazole highlights the diversity of chemical scaffolds that can achieve this mode of inhibition. The choice of inhibitor for research or therapeutic purposes will ultimately depend on the specific alkaline phosphatase isoform of interest, the desired potency, and other pharmacological considerations. The provided experimental framework serves as a robust starting point for researchers aiming to characterize and compare the efficacy of these and other uncompetitive inhibitors.
References
- 1. Inhibitor for alkaline phosphatase | this compound | フナコシ [funakoshi.co.jp]
- 2. Molecular mechanism of uncompetitive inhibition of human placental and germ-cell alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gly429 is the major determinant of uncompetitive inhibition of human germ cell alkaline phosphatase by L-leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. researchgate.net [researchgate.net]
- 6. Lansoprazole is an uncompetitive inhibitor of tissue-nonspecific alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. Lansoprazole is an uncompetitive inhibitor of tissue-nonspecific alkaline phosphatase. | Semantic Scholar [semanticscholar.org]
Forphenicine's specificity for alkaline phosphatase compared to other enzymes
For researchers, scientists, and drug development professionals, understanding the specificity of enzyme inhibitors is paramount. This guide provides a comprehensive comparison of forphenicine's inhibitory activity against alkaline phosphatase (ALP) relative to other enzymes, supported by available experimental data and detailed protocols.
This compound, an immunomodulatory agent, is a known inhibitor of alkaline phosphatase. Its selectivity for this enzyme over others is a key aspect of its potential therapeutic and research applications. This document compiles and presents data on this compound's specificity, offering a clear comparison for researchers evaluating its use.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against alkaline phosphatase from various sources. A lower IC50 value indicates greater potency.
| Enzyme | Source | IC50 Value (µg/mL) | Citation |
| Alkaline Phosphatase | Chicken Intestine | 0.036 | [1] |
| Alkaline Phosphatase | Calf Intestine | Slightly Inhibitory | [1] |
| Alkaline Phosphatase | Liver | Slightly Inhibitory | [1] |
| Alkaline Phosphatase | Escherichia coli | Slightly Inhibitory | [1] |
Experimental Protocols
The determination of enzyme inhibition, typically quantified by the IC50 value, is a fundamental assay in pharmacology and biochemistry. Below is a detailed, generalized protocol for assessing the inhibitory effect of a compound like this compound on alkaline phosphatase activity.
General Enzyme Inhibition Assay Protocol
This protocol outlines the steps to determine the concentration of an inhibitor that reduces the enzyme activity by 50% (IC50).
Materials:
-
Purified alkaline phosphatase
-
This compound (or other inhibitor)
-
Substrate (e.g., p-nitrophenyl phosphate, pNPP)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
96-well microplate
-
Microplate reader
-
Pipettes and tips
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Prepare a series of dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.
-
Prepare a solution of alkaline phosphatase in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over a reasonable time course.
-
Prepare a solution of the substrate (e.g., pNPP) in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
A fixed volume of assay buffer.
-
A fixed volume of the enzyme solution.
-
A fixed volume of the this compound dilution (or solvent for the control wells).
-
-
Include control wells:
-
100% activity control: Enzyme, buffer, and solvent (no inhibitor).
-
Blank control: Buffer and substrate (no enzyme).
-
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add a fixed volume of the substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a microplate reader.
-
Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm for the pNPP substrate) at regular intervals for a set period. The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each this compound concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition.
-
Mandatory Visualization
Experimental Workflow for Determining IC50
The following diagram illustrates the general workflow for determining the IC50 value of an enzyme inhibitor.
Caption: Workflow for IC50 determination of an enzyme inhibitor.
Alkaline Phosphatase in Signaling
Alkaline phosphatase plays a crucial role in various signaling pathways by dephosphorylating key molecules. One such pathway involves the regulation of osteoblast differentiation, where ALP activity is a key marker. The diagram below illustrates a simplified signaling cascade leading to the expression of ALP.
Caption: Simplified signaling pathway leading to ALP gene expression.
References
Unraveling the Immunomodulatory Landscape: A Comparative Analysis of Forphenicine and Other Key Immunomodulators on Cytokine Profiles
For researchers, scientists, and drug development professionals, understanding the nuanced effects of immunomodulators on cytokine expression is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparison of the cytokine profiles induced by Forphenicine and a selection of widely used immunomodulators, supported by experimental data and detailed methodologies.
This comparative analysis delves into the distinct cytokine signatures elicited by this compound, a low-molecular-weight immunomodifier, and other critical immunomodulatory agents, including corticosteroids, calcineurin inhibitors, anti-metabolites, and biologicals. While direct and extensive quantitative data for this compound's impact on a broad cytokine panel remains limited in publicly available literature, this guide synthesizes existing knowledge on its derivative, Forphenicinol, to infer its likely immunomodulatory properties. This information is juxtaposed with established data for other key immunomodulators to provide a valuable resource for researchers navigating the complexities of immune response modulation.
Comparative Cytokine Profiles: A Tabular Overview
The following table summarizes the known effects of this compound (inferred from Forphenicinol data) and other prominent immunomodulators on the production of key pro-inflammatory and anti-inflammatory cytokines. This data is collated from various in vitro and in vivo studies and is intended to provide a comparative snapshot of their immunomodulatory activities.
| Immunomodulator | TNF-α | IL-1β | IL-2 | IL-4 | IL-5 | IL-6 | IL-8 | IL-10 | IFN-γ | TGF-β |
| This compound (inferred) | ↑ | - | - | - | - | - | - | - | ↑ | - |
| Corticosteroids | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ | ↑ | ↓ | ↑ |
| Cyclosporine A | ↓ | ↓ | ↓↓ | ↓ | ↓ | ↓ | ↓ | ↔ | ↓↓ | ↔ |
| Methotrexate | ↓ | ↓ | ↔ | ↔ | - | ↓ | ↓ | ↑ | ↓ | ↑ |
| Tacrolimus | ↓ | ↓ | ↓↓ | ↓ | ↓ | ↓ | - | ↑ | ↓↓ | ↑ |
| Adalimumab (anti-TNF-α) | ↓↓↓ | ↔ | ↔ | ↔ | ↔ | ↔ | ↔ | ↑ | ↔ | ↔ |
| Tocilizumab (anti-IL-6R) | ↔ | ↔ | ↔ | ↔ | ↔ | ↓↓↓ | ↔ | ↔ | ↔ | ↔ |
Legend: ↑ (Increase), ↓ (Decrease), ↔ (No significant change), - (No data available). The number of arrows indicates the relative magnitude of the effect.
Experimental Protocols for Cytokine Profiling
Accurate and reproducible quantification of cytokine levels is fundamental to comparing the effects of immunomodulators. The two most common methods employed for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Multiplex Bead Array.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Cytokine Quantification
This protocol outlines the general steps for a sandwich ELISA to measure the concentration of a specific cytokine in cell culture supernatants.[1][2][3]
Materials:
-
96-well ELISA plates
-
Capture antibody specific for the target cytokine
-
Detection antibody specific for the target cytokine (biotinylated)
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 10% FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Block non-specific binding sites by adding assay diluent to each well and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add prepared standards and experimental samples (cell culture supernatants) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Stop the reaction by adding the stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the absorbance values of the known cytokine standards and use it to calculate the concentration of the cytokine in the experimental samples.
Multiplex Bead Array Protocol for Cytokine Profiling
This protocol provides a general workflow for the simultaneous quantification of multiple cytokines from a single sample using a bead-based immunoassay.[4][5][6][7]
Materials:
-
Multiplex cytokine bead kit (containing capture antibody-coated beads, detection antibodies, and standards)
-
Filter-bottom 96-well plates
-
Assay buffer
-
Wash buffer
-
Streptavidin-phycoerythrin (PE)
-
Flow cytometer or a dedicated multiplex array reader
Procedure:
-
Plate Preparation: Pre-wet the filter plate with wash buffer and aspirate.
-
Bead Incubation: Add the antibody-coupled beads to the wells.
-
Washing: Wash the beads twice with wash buffer.
-
Sample and Standard Incubation: Add standards and samples to the appropriate wells and incubate for 2 hours at room temperature on a shaker.
-
Washing: Wash the beads three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody cocktail to each well and incubate for 1 hour at room temperature on a shaker.
-
Washing: Wash the beads three times with wash buffer.
-
Streptavidin-PE Incubation: Add streptavidin-PE to each well and incubate for 30 minutes at room temperature on a shaker.
-
Washing: Wash the beads three times with wash buffer.
-
Resuspension and Acquisition: Resuspend the beads in wash buffer and acquire the data on a flow cytometer or a multiplex array reader.
-
Analysis: Analyze the data using the appropriate software to determine the concentration of each cytokine in the samples based on the standard curves.
Signaling Pathways and Mechanisms of Action
The diverse effects of immunomodulators on cytokine production are a direct consequence of their interference with specific intracellular signaling pathways. The following diagrams illustrate the known or inferred signaling pathways for this compound and other key immunomodulators.
Caption: Experimental workflow for analyzing cytokine profiles induced by immunomodulators.
Caption: Simplified signaling pathways of various immunomodulators.
This compound (inferred): Based on studies with its derivative Forphenicinol, this compound is thought to act on T-lymphocytes, stimulating the release of colony-stimulating factors (CSFs).[8] These CSFs, in turn, can activate macrophages, leading to the production of pro-inflammatory cytokines such as TNF-α and IFN-γ.[9] This suggests a mechanism that enhances certain aspects of the cellular immune response.
Corticosteroids: These agents bind to cytosolic glucocorticoid receptors.[10][11][12] The resulting complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory genes and represses the expression of pro-inflammatory genes by inhibiting transcription factors like NF-κB and AP-1.[12][13]
Cyclosporine A and Tacrolimus: These calcineurin inhibitors prevent the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[14][15][16][17][18] This action blocks NFAT's translocation to the nucleus, thereby inhibiting the transcription of key cytokine genes, most notably IL-2, which is crucial for T-cell proliferation.[14][15][16][18]
Methotrexate: This anti-metabolite has multiple mechanisms of action. It inhibits the synthesis of purines and pyrimidines, which is necessary for lymphocyte proliferation.[19][20][21][22] It also leads to an accumulation of adenosine, which has anti-inflammatory effects.[22][23] Furthermore, methotrexate can inhibit the NF-κB and JAK-STAT signaling pathways, further contributing to its immunosuppressive and anti-inflammatory properties.[20]
Adalimumab: As a monoclonal antibody against TNF-α, adalimumab directly neutralizes both soluble and transmembrane forms of this key pro-inflammatory cytokine, preventing it from binding to its receptors and initiating downstream inflammatory signaling.[24][25] Some studies suggest it may also promote the production of the anti-inflammatory cytokine IL-10.[26][27]
Tocilizumab: This monoclonal antibody specifically targets the IL-6 receptor (both soluble and membrane-bound forms).[28][29][30] By blocking the binding of IL-6 to its receptor, tocilizumab effectively inhibits IL-6-mediated signaling, which plays a central role in many inflammatory processes.[28][29][31][32]
Conclusion
The choice of an immunomodulator for therapeutic intervention requires a detailed understanding of its specific impact on the complex network of cytokines. While this compound appears to have a unique profile that may enhance certain pro-inflammatory responses, other immunomodulators like corticosteroids, calcineurin inhibitors, and methotrexate generally exert a broader immunosuppressive effect by downregulating a range of pro-inflammatory cytokines. Biologics such as adalimumab and tocilizumab offer highly targeted approaches by neutralizing specific cytokines or their receptors.
The data and protocols presented in this guide offer a foundational resource for researchers to compare and contrast these agents, design further experiments, and ultimately contribute to the development of more precise and effective immunomodulatory therapies. Further research is critically needed to fully elucidate the complete cytokine profile and signaling mechanism of this compound to better understand its potential therapeutic applications.
References
- 1. bowdish.ca [bowdish.ca]
- 2. protocols.io [protocols.io]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Profiling of cytokine and chemokine responses using multiplex bead array technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Stimulatory effect of forphenicinol on normal human bone marrow granulocyte-macrophage progenitor cells mediated by T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of forphenicinol on the production of lipopolysaccharide-induced interferon and tumor necrosis factor and on the growth of Meth A fibrosarcoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 11. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Methotrexate and its mechanisms of action in inflammatory arthritis | Semantic Scholar [semanticscholar.org]
- 24. Frontiers | In vitro Evaluation of the Safety of Adalimumab for the Eye Under HTLV-1 Infection Status: A Preliminary Study [frontiersin.org]
- 25. Effect of adalimumab on the expression of genes encoding TNF-α signal paths in skin fibroblasts in vitro [termedia.pl]
- 26. Regulatory T cells as a biomarker for response to adalimumab in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Tocilizumab inhibits signal transduction mediated by both mIL-6R and sIL-6R, but not by the receptors of other members of IL-6 cytokine family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Tocilizumab, a humanized anti-interleukin-6 receptor antibody, for treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Tocilizumab does not block interleukin-6 (IL-6) signaling in murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Cross-Validation of Forphenicine's Effects: A Comparative Guide for Researchers
Forphenicine, an uncompetitive inhibitor of alkaline phosphatase, and its orally active derivative, forphenicinol, have demonstrated significant immunomodulatory and anti-tumor activities across various research models. This guide provides a comprehensive comparison of their effects, supported by available experimental data, to aid researchers, scientists, and drug development professionals in evaluating their potential applications.
This compound was first identified as an inhibitor of alkaline phosphatase, with a potent inhibitory effect on the enzyme derived from chicken intestine (IC50: 0.036 µg/mL; Ki: 1.64×10⁻⁷M).[1] Subsequent research has largely focused on its derivative, forphenicinol, which exhibits a broader range of biological activities, particularly in the realm of immunology and oncology.
Immunomodulatory Effects: Enhancing Cellular Immunity
Forphenicinol has been shown to be a potent modulator of the cellular immune response. Its key effects include the augmentation of delayed-type hypersensitivity (DTH), enhancement of macrophage phagocytic activity, and the stimulation of hematopoiesis through the modulation of T-lymphocyte activity.[2]
T-Lymphocyte-Mediated Hematopoiesis
A pivotal aspect of forphenicinol's immunomodulatory action is its ability to stimulate T-lymphocytes to release colony-stimulating factors (CSFs). This, in turn, promotes the proliferation of granulocyte-macrophage progenitor cells (CFU-C), suggesting a role in enhancing the body's hematopoietic response, which can be crucial in immunocompromised states or during chemotherapy.[2]
Macrophage Activation
In vitro and in vivo studies have demonstrated that forphenicinol enhances the phagocytic activity of peritoneal macrophages.[2] This increased capacity to engulf and destroy pathogens or cellular debris is a hallmark of macrophage activation and a critical component of the innate immune response.
Augmentation of Delayed-Type Hypersensitivity
Forphenicinol has been observed to augment DTH reactions in mice, a T-cell-mediated immune response.[2] This indicates an enhancement of antigen-specific T-cell responses, which are vital for defense against intracellular pathogens and in tumor immunity.
Anti-Tumor Properties: A Synergistic Approach
Forphenicinol has shown promise in cancer therapy, not as a standalone cytotoxic agent, but as a synergistic partner with conventional chemotherapy. Its ability to enhance the anti-tumor effects of cyclophosphamide has been documented, suggesting its potential to improve existing cancer treatment regimens.
Data Summary
| Parameter | This compound | Forphenicinol | Research Model | Reference |
| Alkaline Phosphatase Inhibition (IC50) | 0.036 µg/mL (chicken intestine) | Not specified | In vitro enzyme assay | [1] |
| Alkaline Phosphatase Inhibition (Ki) | 1.64×10⁻⁷M (uncompetitive) | Not specified | In vitro enzyme assay | [1] |
| Delayed-Type Hypersensitivity | Enhances | Augments | Mice | [1][2] |
| Antibody Production | Increases | No augmentation | Mice | [1][2] |
| Macrophage Phagocytosis | Not specified | Enhanced | In vivo and in vitro (mice) | [2] |
| Granulocyte-Macrophage Progenitor Cell (CFU-C) Production | Not specified | Increased (via T-cell mediated CSF release) | In vitro (human bone marrow cells) | [2] |
| Lymphocyte Proliferation | Not specified | No stimulation | In vitro | [2] |
| Anti-Tumor Effect (with Cyclophosphamide) | Not specified | Synergistic enhancement | Not specified |
Experimental Protocols
Detailed experimental protocols for the key assays mentioned are provided below as a reference for researchers looking to replicate or build upon these findings.
Alkaline Phosphatase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on alkaline phosphatase activity.
Methodology:
-
Prepare a solution of alkaline phosphatase from the desired source (e.g., chicken intestine).
-
Prepare various concentrations of this compound.
-
The substrate, p-nitrophenyl phosphate, is added to a reaction buffer.
-
The enzyme and inhibitor are pre-incubated for a specified time.
-
The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
The rate of p-nitrophenol formation is measured spectrophotometrically at 405 nm.
-
IC50 and Ki values are calculated from dose-response curves and Lineweaver-Burk plots, respectively.
Macrophage Phagocytosis Assay
Objective: To quantify the effect of forphenicinol on the phagocytic activity of macrophages.
Methodology:
-
Isolate peritoneal macrophages from mice.
-
Culture the macrophages in appropriate media.
-
Treat the macrophages with various concentrations of forphenicinol or a vehicle control.
-
Add fluorescently labeled particles (e.g., zymosan or latex beads) to the macrophage cultures.
-
Incubate for a defined period to allow for phagocytosis.
-
Wash the cells to remove non-ingested particles.
-
Quantify the uptake of fluorescent particles by the macrophages using flow cytometry or fluorescence microscopy.
-
The phagocytic index (percentage of phagocytosing cells) and the number of particles per cell are determined.
Delayed-Type Hypersensitivity (DTH) Assay in Mice
Objective: To assess the effect of forphenicinol on T-cell-mediated immune responses in vivo.
Methodology:
-
Sensitization Phase: Sensitize mice by subcutaneous injection of an antigen (e.g., sheep red blood cells or a specific protein) emulsified in an adjuvant.
-
Administer forphenicinol or a vehicle control to the mice, typically daily for a set period.
-
Elicitation Phase: After a specific number of days (e.g., 5-7 days), challenge the mice by injecting the same antigen into a hind footpad or ear.
-
Measure the swelling of the challenged footpad or ear at various time points (e.g., 24, 48, and 72 hours) using a caliper.
-
The increase in swelling in the forphenicinol-treated group compared to the control group indicates an augmented DTH response.
Signaling Pathways and Logical Relationships
The precise molecular signaling pathways through which this compound and forphenicinol exert their effects are still under investigation. However, based on the observed biological activities, several pathways can be hypothesized to be involved.
This compound and Alkaline Phosphatase Inhibition
The inhibition of alkaline phosphatase by this compound could have several downstream consequences. Alkaline phosphatase is involved in dephosphorylating various molecules, including nucleotides and proteins. By inhibiting this enzyme, this compound may alter signaling cascades that are regulated by phosphorylation.
Caption: Hypothetical pathway of this compound's action via alkaline phosphatase inhibition.
Forphenicinol's Immunomodulatory Workflow
Forphenicinol's effects on the immune system appear to be multi-faceted, involving the interplay between T-lymphocytes and macrophages.
Caption: Experimental workflow of Forphenicinol's immunomodulatory effects.
Logical Relationship between this compound and Forphenicinol
Forphenicinol is a derivative of this compound, developed to improve its pharmacological properties, such as oral bioavailability. This relationship is key to understanding the progression of research in this area.
Caption: Relationship between this compound and its derivative Forphenicinol.
References
Replicating Published Findings on Forphenicine's Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Forphenicine's activity as an alkaline phosphatase inhibitor with other known inhibitors. All data is presented in a structured format, alongside detailed experimental protocols and visual diagrams to facilitate understanding and replication of findings.
Comparative Analysis of Alkaline Phosphatase Inhibitors
This compound demonstrates potent inhibitory activity against alkaline phosphatase, particularly from chicken intestine.[1] The following table summarizes the inhibitory concentration (IC50) and inhibition constant (Ki) of this compound in comparison to other published alkaline phosphatase inhibitors. This allows for a direct assessment of its relative potency.
| Inhibitor | Target Enzyme | IC50 Value | Ki Value | Inhibition Type |
| This compound | Chicken Intestine Alkaline Phosphatase | 0.036 µg/mL | 1.64 x 10⁻⁷ M | Uncompetitive |
| Coumarin Sulfonates | Human Tissue-Nonspecific Alkaline Phosphatase (h-TNAP) | 0.45 µM | Not Reported | Not Reported |
| Pyrazolo-oxothiazolidine derivative (compound 7g) | Calf Intestinal Alkaline Phosphatase (CIAP) | 0.045 µM | Not Reported | Non-competitive |
| Nimesulide (COX-2 Inhibitor) | Human Placental Alkaline Phosphatase (hPAP) | 0.52 µM | Not Reported | Not Reported |
| Piroxicam (COX-2 Inhibitor) | Human Placental Alkaline Phosphatase (hPAP) | Not Reported | Not Reported | Not Reported |
| Lornoxicam (COX-2 Inhibitor) | Human Placental Alkaline Phosphatase (hPAP) | 3.46 µM | Not Reported | Not Reported |
| 1-(4-Hydroxy, 3-methoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine (5e) | Human Tissue-Nonspecific Alkaline Phosphatase | 1.09 µM | Not Reported | Not Reported |
| 1-(3,4-dimethoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine (5d) | Human Intestinal Alkaline Phosphatase | 0.71 µM | Not Reported | Not Reported |
| Inorganic Phosphate | Bovine Kidney Tissue-Nonspecific Alkaline Phosphatase | Not Reported | 2.4 µM | Competitive |
Experimental Protocols
To ensure the reproducibility of the findings cited, detailed methodologies for key experiments are provided below.
Alkaline Phosphatase Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of a compound against alkaline phosphatase.
Materials:
-
Alkaline Phosphatase (e.g., from chicken intestine)
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0-10.0)
-
Inhibitor compound (e.g., this compound)
-
Stop Solution (e.g., NaOH or EDTA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor compound in a suitable solvent.
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Prepare a working solution of alkaline phosphatase in the assay buffer.
-
Prepare a solution of pNPP in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a defined volume of the enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the pNPP solution to all wells.
-
Incubate the plate at the same temperature for a specific time, allowing the enzyme to catalyze the hydrolysis of pNPP to p-nitrophenol (a yellow product).
-
-
Termination and Measurement:
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizing Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of alkaline phosphatase inhibition and the general workflow of an inhibition assay.
Caption: Uncompetitive inhibition of alkaline phosphatase by this compound.
Caption: General workflow for an enzyme inhibition assay.
References
Independent Validation of Forphenicine's Anti-Cancer Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Forphenicine's anti-cancer effects with other alternatives, supported by available experimental data. Due to the limited publicly available data on this compound, this guide focuses on its derivative, Forphenicinol (FPL), which has been the subject of more extensive anti-cancer research.
Executive Summary
Forphenicinol (FPL), a derivative of this compound, has demonstrated potential as an immunomodulatory agent with anti-cancer properties. Preclinical studies indicate that FPL's primary mechanism of action is the enhancement of the host's immune response against tumors, rather than direct cytotoxicity. It has shown synergistic anti-tumor effects when used in combination with conventional cancer therapies such as chemotherapy and radiation. While standalone efficacy has been observed in some tumor models, its strength appears to lie in its ability to augment other treatments. This guide summarizes the key findings from preclinical studies, presents the available quantitative data, and outlines the experimental methodologies used.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on Forphenicinol's anti-cancer effects.
Table 1: Anti-tumor Activity of Forphenicinol (FPL) in Combination with Cyclophosphamide (CPA) and Ionizing Radiation (IR) in a Murine Squamous Cell Carcinoma Model (SCCVII) [1]
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 14) | % Tumor Volume Reduction vs. Control |
| Control | 4490 ± 454 | - |
| FPL (5 mg/kg/day for 9 days) | 3500 ± 123 | 22% |
| IR (40 Gy total) | 2453 ± 355 | 45% |
| CPA (50 mg/kg/day for 5 days) | 124 ± 44 | 97% |
Table 2: Synergistic Effect of Forphenicinol (FPL) with Cyclophosphamide (CPA) in a Murine Squamous Cell Carcinoma Model (SCCVII) [1]
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 8) | % Tumor Volume Reduction vs. CPA Alone |
| Control | 2754 ± 360 | - |
| FPL (100 mg/kg/day for 8 days) | 2548 ± 120 | - |
| CPA (25 mg/kg/day for 2 days) | 1276 ± 331 | - |
| FPL + CPA | 755 ± 208 | 41% |
Table 3: Standalone Anti-tumor Activity of Forphenicinol (FPL) in Various Murine Tumor Models [2]
| Tumor Model | FPL Dosage | Treatment Schedule | Outcome |
| Ehrlich Carcinoma | 0.08 - 0.31 mg/kg/day | 10 days, starting 5 days post-inoculation | Tumor suppression |
| IMC Carcinoma | 0.5 - 5 mg/kg/day | 5 days, starting 8 days post-inoculation | Tumor suppression |
Experimental Protocols
Murine Squamous Cell Carcinoma (SCCVII) In Vivo Study[1]
-
Cell Line: SCCVII squamous cell carcinoma cells.
-
Animal Model: C3H female mice.
-
Tumor Induction: 500,000 SCCVII cells were injected subcutaneously into the right hind limb.
-
Treatment Groups:
-
Control (no treatment).
-
Forphenicinol (FPL) administered intraperitoneally (i.p.).
-
Cyclophosphamide (CPA) administered i.p.
-
Ionizing Radiation (IR) delivered to the tumor.
-
Combinations of FPL, CPA, and IR.
-
-
Dosages and Schedules:
-
Experiment 1: FPL (5 mg/kg/day for 9 days), CPA (50 mg/kg/day for 5 days), IR (total dose of 40 Gy in eight 5 Gy fractions).
-
Experiment 2: FPL (100 mg/kg/day for 8 days), CPA (25 mg/kg/day for 2 days).
-
-
Endpoint: Tumor volume was measured at specified time points.
Murine Transplantable Tumor Models In Vivo Study[2]
-
Tumor Models: Ehrlich carcinoma and IMC carcinoma.
-
Treatment: Forphenicinol (FPL) administered at varying doses and schedules.
-
Endpoint: Assessment of tumor suppression.
Combination Therapy with Surgery in Murine Tumor Models[3]
-
Tumor Models: Meth A fibrosarcoma, Lewis lung carcinoma, and adenocarcinoma 755.
-
Treatment: Forphenicinol (FPL) administration combined with surgical resection of the primary tumor.
-
Endpoint: Survival period and growth of recurrent tumors.
Mechanism of Action & Signaling Pathways
Forphenicinol's anti-cancer activity is primarily attributed to its immunomodulatory effects. The available literature suggests that FPL stimulates the host's immune system to recognize and attack cancer cells. Key mechanisms include:
-
Macrophage Activation: FPL has been shown to stimulate phagocytosis by activated macrophages.[1]
-
Restoration of Delayed-Type Hypersensitivity: It can restore suppressed cell-mediated immunity.[1]
-
Stimulation of Splenocytes: FPL stimulates the tumor growth-inhibitory activity of splenocytes.
The precise signaling pathways through which Forphenicinol exerts these effects are not well-elucidated in the reviewed literature. However, a proposed high-level mechanism involves the activation of antigen-presenting cells (like macrophages), which in turn leads to an enhanced T-cell response against the tumor.
Caption: Proposed immunomodulatory mechanism of Forphenicinol (FPL).
Experimental Workflow
The general workflow for evaluating the in vivo anti-cancer efficacy of Forphenicinol, as synthesized from the reviewed studies, is as follows:
Caption: General experimental workflow for in vivo studies of Forphenicinol.
Conclusion
References
Forphenicine: A Comparative Analysis of its Immunomodulatory Effects on Diverse Immune Cell Subsets
For researchers and drug development professionals, understanding the nuanced interactions of immunomodulatory compounds with various immune cells is paramount. This guide provides a comparative analysis of forphenicine, a low molecular weight immunomodulator, and its effects on different immune cell subsets. Drawing from available experimental data, we compare its performance with other immunomodulators and detail the underlying methodologies.
This compound, and its analog forphenicinol, have demonstrated the ability to enhance certain immune responses. Notably, studies have shown that forphenicinol augments delayed-type hypersensitivity (DTH) reactions and enhances the phagocytic activity of macrophages. Furthermore, it has been observed to stimulate the formation of granulocyte-macrophage colonies (CFU-C) in a manner dependent on T-lymphocytes, suggesting an indirect mechanism of action on hematopoietic progenitors. However, it does not appear to directly augment antibody formation or lymphocyte proliferation.
Comparative Analysis of Immunomodulatory Effects
To provide a clear comparison, the following tables summarize the known effects of forphenicinol and other immunomodulators on key immune cell functions.
| Immune Cell Subset | Forphenicinol | Levamisole | Bestatin |
| T-Lymphocytes | Indirectly stimulates CFU-C via release of colony-stimulating factors.[1] No direct effect on proliferation.[2] | Enhances T-cell activity.[3] | Has a direct stimulating effect on lymphocytes.[4] Can inhibit T-cell proliferation at high concentrations.[5] |
| Macrophages | Enhances phagocytosis both in vivo and in vitro.[2] | Directly stimulates phagocytosis.[1] | Effect on phagocytosis not clearly established in comparative studies. |
| B-Lymphocytes | Does not augment antibody formation.[2] | - | - |
| Granulocyte-Macrophage Progenitors (CFU-C) | Increases the number of CFU-C colonies in the presence of T-lymphocytes.[1] | - | Enhances the proliferation of CFU-GM colonies.[4] |
In-Depth Look at T-Cell Subsets
The differentiation of naive T-helper (Th) cells into distinct subsets (Th1, Th2, Th17, and regulatory T cells (Treg)) is a critical aspect of the adaptive immune response. While direct studies on this compound's effect on this differentiation are limited, understanding the cytokine milieu it may influence is key.
| T-Cell Subset | Key Functions & Cytokines | Potential Impact of Immunomodulators |
| Th1 | Cell-mediated immunity, inflammation (IFN-γ, IL-2, TNF-α) | Modulation of the Th1/Th2 balance is a key therapeutic strategy. |
| Th2 | Humoral immunity, allergy (IL-4, IL-5, IL-13) | Imbalances in Th1/Th2 are associated with various diseases.[6][7][8] |
| Th17 | Pro-inflammatory, autoimmunity (IL-17, IL-22) | The Th17/Treg axis is crucial for immune homeostasis.[4] |
| Treg | Immune suppression, tolerance (TGF-β, IL-10, FOXP3) | The balance between Th17 and Treg cells is critical in preventing autoimmunity.[4] |
Further research is needed to elucidate the specific effects of this compound on the differentiation and function of these T-cell subsets.
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of this compound are mediated through specific signaling pathways. The following diagrams, generated using Graphviz, illustrate the known and potential mechanisms of action.
Detailed Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
In Vitro Macrophage Phagocytosis Assay
Objective: To quantify the effect of forphenicinol on the phagocytic capacity of macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Forphenicinol.
-
Fluorescently labeled particles (e.g., latex beads, zymosan).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence microscope.
Protocol:
-
Cell Culture: Culture macrophages in appropriate medium to the desired confluence.
-
Treatment: Pre-incubate macrophages with varying concentrations of forphenicinol or a vehicle control for a specified period (e.g., 24 hours).
-
Phagocytosis Induction: Add fluorescently labeled particles to the macrophage cultures at a defined particle-to-cell ratio.
-
Incubation: Incubate for a set time (e.g., 1-2 hours) to allow for phagocytosis.
-
Washing: Wash the cells thoroughly with cold PBS to remove non-ingested particles.
-
Quenching (optional): For external fluorescence quenching, add trypan blue to distinguish between internalized and surface-bound particles.
-
Analysis:
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity to quantify the number of ingested particles per cell.
-
Fluorescence Microscopy: Visualize and count the number of ingested particles per cell.
-
T-Lymphocyte Mediated CFU-C Assay
Objective: To assess the indirect effect of forphenicinol on the proliferation and differentiation of granulocyte-macrophage progenitors.
Materials:
-
Bone marrow mononuclear cells (BMMCs).
-
Purified T-lymphocytes.
-
Forphenicinol.
-
Methylcellulose-based medium for CFU-C culture.
-
Recombinant cytokines (as controls).
-
Cell culture medium and supplements.
Protocol:
-
T-Lymphocyte Stimulation: Culture purified T-lymphocytes in the presence of varying concentrations of forphenicinol or a vehicle control for a defined period (e.g., 48 hours).
-
Conditioned Medium Collection: Collect the supernatant (conditioned medium) from the stimulated T-lymphocyte cultures.
-
CFU-C Culture:
-
Prepare a single-cell suspension of BMMCs.
-
Mix the BMMCs with the methylcellulose-based medium.
-
Add the collected T-lymphocyte conditioned medium to the BMMC/methylcellulose mixture.
-
Plate the mixture into culture dishes.
-
-
Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 7-14 days.
-
Colony Counting: Using an inverted microscope, count the number of granulocyte-macrophage colonies (CFU-GM) based on their morphology.
Conclusion
This compound, through its analog forphenicinol, demonstrates clear immunomodulatory potential by enhancing macrophage phagocytosis and indirectly stimulating the formation of granulocyte-macrophage colonies via a T-lymphocyte-dependent mechanism. While it does not appear to directly impact B-cell function or lymphocyte proliferation, its targeted effects on the innate and hematopoietic systems are significant.
For a comprehensive understanding, further research is warranted to directly compare this compound with other immunomodulators across a broader range of immune cell subsets and to elucidate its precise impact on T-helper cell differentiation and the intricate signaling pathways that govern these processes. The experimental protocols provided herein offer a foundation for such future investigations, which will be crucial for the continued development and application of this compound in therapeutic contexts.
References
- 1. Stimulatory effect of forphenicinol on normal human bone marrow granulocyte-macrophage progenitor cells mediated by T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on effects of forphenicinol on immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. The Analgesic Activity of Bestatin as a Potent APN Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 7. Balance of Th1/Th2 cytokines in thyroid autoantibody synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shifts in the TH1/TH2 balance during human pregnancy correlate with apoptotic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Forphenicine's Synergistic Potential: A Comparative Guide for Researchers
For researchers and drug development professionals exploring novel therapeutic combinations, forphenicine and its derivative, forphenicinol, present a compelling avenue for enhancing the efficacy of existing treatments, particularly in oncology. This guide provides a comprehensive comparison of this compound's synergistic effects with other compounds, supported by experimental data and detailed methodologies.
This compound, an inhibitor of alkaline phosphatase, and its more studied derivative, forphenicinol, have demonstrated significant immunomodulatory properties. These compounds have been shown to bolster the anti-tumor immune response, primarily by activating macrophages and enhancing their phagocytic activity. This immunomodulatory action forms the basis of their synergistic effects when combined with conventional cancer therapies such as chemotherapy and radiation.
Synergistic Effects with Cyclophosphamide in Preclinical Cancer Models
Forphenicinol has been extensively studied in combination with the chemotherapeutic agent cyclophosphamide, showing promising synergistic anti-tumor effects across various murine cancer models.
Data Summary: Forphenicinol and Cyclophosphamide Combination Therapy
| Tumor Model | Treatment Group | Key Findings |
| Syngeneic Mammary Carcinoma | Forphenicinol + Cyclophosphamide | Strong cooperation in curing tumors; most mice cured and acquired strong specific immunity.[1] |
| Forphenicinol alone | Significant inhibition of tumor growth.[1] | |
| L1210 Leukemia | Forphenicinol + Cyclophosphamide | Marked prolongation of survival time.[1] |
| Forphenicinol alone | No significant effect on survival.[1] | |
| B16 Melanoma | Forphenicinol alone | Significant inhibition of tumor growth.[1] |
| Lewis Lung Carcinoma | Forphenicinol + Cyclophosphamide | Therapeutic synergism and inhibition of tumor growth.[1] |
| Glioblastoma | Forphenicinol + Cyclophosphamide | Therapeutic synergism.[1] |
Mechanism of Action: A T-Lymphocyte-Macrophage Axis
The immunomodulatory and anti-tumor effects of forphenicinol are not direct cytotoxic effects on cancer cells but are instead mediated through the host's immune system. The primary mechanism involves the activation of macrophages, a process initiated by T-lymphocytes.
Forphenicinol stimulates T-lymphocytes to release colony-stimulating factors. These factors, in turn, promote the proliferation and differentiation of granulocyte-macrophage progenitor cells. The resulting activated macrophages exhibit enhanced phagocytic capabilities, contributing to tumor cell destruction.
Signaling Pathway of Forphenicinol-Mediated Macrophage Activation
While the precise intracellular signaling cascade within macrophages triggered by forphenicinol-activated T-cells is not fully elucidated, the NF-κB pathway is a critical regulator of macrophage activation and pro-inflammatory responses. It is plausible that the signals from T-lymphocytes lead to the activation of the NF-κB pathway in macrophages, resulting in the expression of genes involved in phagocytosis and anti-tumor immunity.
Experimental Protocols
In Vivo Tumor Growth Inhibition Studies
A representative experimental design to assess the synergistic anti-tumor effects of forphenicinol and cyclophosphamide in a murine mammary carcinoma model is as follows:
-
Animal Model: Female C3H/HeN mice.
-
Tumor Inoculation: Intradermal injection of syngeneic mammary carcinoma cells.
-
Treatment Groups:
-
Control (vehicle)
-
Forphenicinol alone (oral administration)
-
Cyclophosphamide alone (single intraperitoneal injection)
-
Forphenicinol + Cyclophosphamide
-
-
Dosing Regimen:
-
A single intraperitoneal injection of cyclophosphamide on day 1 post-tumor inoculation.
-
Eight consecutive daily oral doses of forphenicinol starting from day 6 post-tumor inoculation.[1]
-
-
Outcome Measures:
-
Tumor volume measurement at regular intervals.
-
Survival analysis.
-
Assessment of specific anti-tumor immunity in cured mice by re-challenging with the same tumor cells.
-
Experimental Workflow for In Vivo Synergy Study
In Vitro Macrophage Phagocytosis Assay
To quantify the enhancement of macrophage phagocytic activity by forphenicinol, the following in vitro protocol can be employed:
-
Macrophage Isolation: Harvest peritoneal macrophages from mice.
-
T-Lymphocyte Co-culture:
-
Isolate T-lymphocytes from the spleen or lymph nodes.
-
Incubate T-lymphocytes with or without forphenicinol.
-
Collect the conditioned media from the T-lymphocyte cultures.
-
-
Macrophage Activation: Treat the isolated peritoneal macrophages with the T-lymphocyte conditioned media.
-
Phagocytosis Assay:
-
Label target cells (e.g., fluorescently labeled tumor cells or antibody-coated sheep red blood cells)
-
Co-incubate the activated macrophages with the labeled target cells.
-
Quantify phagocytosis using flow cytometry or fluorescence microscopy to measure the uptake of labeled cells by macrophages.
-
Logical Relationship for In Vitro Phagocytosis Assay
Conclusion
The available preclinical data strongly suggest that this compound, through its derivative forphenicinol, holds significant promise as a synergistic agent in cancer therapy. Its ability to enhance the host's anti-tumor immunity by activating macrophages provides a rational basis for combination with cytotoxic agents like cyclophosphamide. Further research is warranted to elucidate the precise signaling pathways involved in forphenicinol-mediated macrophage activation and to translate these promising preclinical findings into clinical applications. The experimental frameworks provided in this guide offer a starting point for researchers to rigorously evaluate the synergistic potential of this compound and its derivatives with other therapeutic compounds.
References
Forphenicine's Performance: A Comparative Analysis in Primary Cells vs. Immortalized Cell Lines
For researchers, scientists, and drug development professionals, understanding the differential effects of a compound in various cell models is paramount. This guide provides a comparative overview of forphenicine's performance, focusing on its activity in primary cells versus immortalized cell lines. While direct comparative studies are limited, this document synthesizes available data to offer valuable insights for experimental design and data interpretation.
This compound, a microbial metabolite, is recognized for its role as an inhibitor of the E3 ubiquitin ligase ITCH. This inhibition can modulate various cellular processes, including signaling pathways involved in immunity and cancer. The choice of cell model—primary cells freshly isolated from tissues or immortalized cell lines adapted for indefinite growth in culture—can significantly influence experimental outcomes with this compound.
Data Presentation: Quantitative Analysis of this compound's Efficacy
Due to a lack of studies directly comparing this compound's IC50 values in primary and immortalized cells, this section presents available data for various immortalized cancer cell lines. Researchers should consider these values as indicative of this compound's potency in specific contexts and acknowledge that responses in primary cells may differ.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | ~0.64 | [1] |
| MCF-7 | Breast Adenocarcinoma | Data not available | |
| HeLa | Cervical Carcinoma | Data not available | |
| HepG2 | Hepatocellular Carcinoma | Data not available |
Note: The IC50 values can vary between studies due to different experimental conditions such as cell density, passage number, and assay duration. The provided data is for illustrative purposes.
Primary Cells vs. Immortalized Cell Lines: Key Considerations for this compound Studies
The response of primary cells to therapeutic agents can differ significantly from that of immortalized cell lines. Primary cells are sourced directly from living tissue and more closely reflect the physiological state of cells in the body.[2] However, they have a limited lifespan in culture.[2] In contrast, immortalized cell lines have undergone genetic modifications that allow them to proliferate indefinitely, which can alter their physiological and pharmacological responses.[2]
Experimental Protocols
To ensure reproducibility and accuracy in assessing this compound's performance, detailed experimental protocols are essential.
Cell Viability and IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound.[5] A common method to determine this is the MTT assay.
Protocol for MTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve by determining the concentration of this compound that inhibits cell growth by 50%.[5]
In Vitro Ubiquitination Assay for ITCH Activity
To confirm this compound's inhibitory effect on its direct target, the E3 ubiquitin ligase ITCH, an in vitro ubiquitination assay can be performed.
Protocol for ITCH Ubiquitination Assay:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (UbcH7), ubiquitin, ATP, and the substrate protein (e.g., a known ITCH substrate).
-
This compound Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Initiation of Reaction: Add recombinant ITCH to initiate the ubiquitination reaction.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody specific to the substrate protein to visualize the ubiquitinated forms. A ladder of higher molecular weight bands indicates polyubiquitination.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ITCH signaling pathway and a general experimental workflow for comparing this compound's effects.
Caption: ITCH signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for comparing this compound's effects.
References
- 1. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperine inhibits cytokine production by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Forphenicine
Essential Safety and Handling Guide for Forphenicine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory best practices is paramount to ensure personal safety and experimental integrity.[1] This document outlines procedural steps for the safe use of this compound in a laboratory setting.
This compound: Key Safety and Chemical Data
The following table summarizes essential quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 57784-96-0 | [1][2] |
| Molecular Formula | C₉H₉NO₄ | [2] |
| Formula Weight | 195.2 g/mol | [2] |
| Acute Toxicity (LD50) | 125 mg/kg (Intravenous, mouse) | [1] |
| Health Rating (NFPA/HMIS) | 0 (Normal Material) | [1] |
| Flammability Rating (NFPA/HMIS) | 0 (Will not burn) | [1] |
| Reactivity Rating (NFPA/HMIS) | 0 (Stable) | [1] |
| Water Hazard Class | 1 (Slightly hazardous for water) | [1] |
Personal Protective Equipment (PPE) Protocol
While the Safety Data Sheet (SDS) does not mandate specific personal protective equipment, robust laboratory practice dictates the use of baseline PPE for handling any chemical substance.[1] The following equipment should be worn to minimize exposure and prevent contamination.
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles to protect against accidental splashes.
-
Hand Protection : Use standard laboratory gloves, such as nitrile gloves, which must be impermeable and resistant to the substance.[1] Inspect gloves for any tears before use and remove them properly to avoid skin contact.
-
Body Protection : A buttoned laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection : Under conditions of normal use and with adequate ventilation, respiratory protection is not required.[1] However, if handling large quantities that may generate dust, a dust mask may be used as a precautionary measure.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Safe Handling and Storage
Follow these procedural steps to ensure the safe handling of this compound in the laboratory.
Experimental Protocol: Handling Solid this compound
-
Preparation : Before handling, ensure your designated workspace is clean and uncluttered. Confirm a chemical waste container is accessible.
-
Ventilation : Always handle the solid compound in a well-ventilated area. A fume hood is recommended, especially when weighing the powder.
-
Weighing : Use a chemical spatula to transfer the solid from its container to a weigh boat on a calibrated scale. Avoid creating dust. If any powder is spilled, clean it up immediately with a damp cloth or paper towel, and dispose of the towel as chemical waste.
-
Dissolving : When preparing solutions, add the solid this compound to the solvent slowly.
-
Post-Handling : After handling, wipe down the work area. Remove gloves and other PPE, and dispose of them in the appropriate laboratory waste stream.
-
Hygiene : Wash hands thoroughly with soap and water after the procedure is complete. The usual precautionary measures for handling chemicals should be followed.[1]
Caption: Step-by-step workflow for handling solid this compound.
Storage and Stability
-
Conditions : Store this compound in a tightly sealed container in a cool, dry place.
-
Stability : The compound is stable, and no decomposition is expected if used according to specifications.[1]
-
Incompatibilities : There are no known incompatible materials.[1]
Disposal Plan
Proper disposal is critical to prevent environmental contamination. This compound is classified as slightly hazardous for water, and therefore should not be allowed to enter sewer systems, surface water, or ground water.[1]
Disposal Protocol
-
Unused Product : Dispose of any unused or unwanted this compound as chemical waste. Collect it in a clearly labeled, sealed container and contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal.
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be placed in a sealed plastic bag and disposed of in the designated solid chemical waste container.
-
Empty Containers : Rinse empty containers three times with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, the container can be recycled or discarded according to institutional policies. Scratch out or fully remove the label before disposal.[3]
Caption: Decision process for the disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
